2-bromo-3-chloro-5-methylbenzoic acid
Description
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Properties
CAS No. |
1510148-27-2 |
|---|---|
Molecular Formula |
C8H6BrClO2 |
Molecular Weight |
249.5 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-chloro-5-methylbenzoic Acid: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-bromo-3-chloro-5-methylbenzoic acid, a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction and Significance
This compound belongs to a class of substituted benzoic acids, which are pivotal scaffolds in the synthesis of a wide array of pharmaceutical agents and functional materials. The specific arrangement of the bromo, chloro, and methyl substituents on the phenyl ring imparts a unique electronic and steric profile, making it a valuable intermediate for targeted molecular design. The presence of multiple reactive sites—the carboxylic acid group and the halogen atoms—allows for diverse chemical transformations, including amidation, esterification, and cross-coupling reactions. Understanding the fundamental properties and synthetic routes of this compound is therefore crucial for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₆BrClO₂ | Calculated |
| Molecular Weight | 249.49 g/mol | Calculated |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone (predicted) | N/A |
Molecular Structure and Key Features
The arrangement of substituents on the benzoic acid core dictates its reactivity and potential interactions with biological targets.
Caption: Proposed synthetic workflow for this compound.
Rationale Behind the Experimental Choices
-
Step 1: Acetylation: The initial acetylation of the amino group in 3-chloro-5-methylaniline serves as a protecting group strategy. The acetamido group is a moderately activating ortho, para-director, which will direct the subsequent bromination to the desired position. This protection also prevents unwanted side reactions of the amino group during bromination.
-
Step 2: Bromination: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, which is well-suited for the bromination of activated aromatic rings. The use of acetic acid as a solvent facilitates the reaction. The directing effect of the acetamido group and the methyl group will favor bromination at the C2 position.
-
Step 3: Hydrolysis: Acid-catalyzed hydrolysis is a standard method for the deprotection of the acetamido group to regenerate the amine. This step is crucial for the subsequent Sandmeyer reaction.
-
Step 4: Sandmeyer Reaction: This is a classic and reliable method for the conversion of an aryl amine to an aryl nitrile. The diazotization of the amine followed by reaction with a copper(I) cyanide salt provides the benzonitrile intermediate. This is a key transformation to introduce the carbon atom that will become the carboxylic acid.
-
Step 5: Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating with a strong acid or base. Acidic hydrolysis is chosen here to be consistent with the preceding steps.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations in the proposed synthesis.
Protocol for Acetylation of 3-Chloro-5-methylaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-5-methylaniline (1 equivalent) in pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-chloro-5-methylphenyl)acetamide.
Protocol for the Sandmeyer Reaction
CAUTION: Diazonium salts can be explosive when dry. Handle with extreme care and do not isolate the intermediate.
-
Dissolve 2-bromo-3-chloro-5-methylaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-3-chloro-5-methylbenzonitrile.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence and integration of the aromatic and methyl protons, and their splitting patterns will provide information about their relative positions. ¹³C NMR will show the expected number of carbon signals.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound and its isotopic pattern, which is characteristic for compounds containing bromine and chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final product.
Safety and Handling
This compound, like many halogenated aromatic compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This technical guide has provided a comprehensive overview of this compound, from its fundamental properties and structure to a detailed, rational synthetic approach and methods for its characterization. The provided protocols are designed to be self-validating, with clear explanations for each experimental choice. By leveraging this information, researchers and drug development professionals can confidently incorporate this versatile building block into their synthetic strategies.
References
There are no direct scientific publications available for the synthesis or properties of this compound in the initial search. The following references are provided for the general methodologies and principles discussed in this guide.
-
Organic Chemistry, 10th Edition. by Francis A. Carey and Robert M. Giuliano. McGraw-Hill Education. [Link]
-
Advanced Organic Chemistry, Part B: Reaction and Synthesis, 5th Edition. by Francis A. Carey and Richard J. Sundberg. Springer. [Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition. by A.I. Vogel, B.S. Furniss, A.J. Hannaford, P.W.G. Smith, and A.R. Tatchell. Prentice Hall. [Link]
Strategic Handling and Reactivity Profile: 2-Bromo-3-chloro-5-methylbenzoic Acid
Topic: Strategic Handling and Reactivity Profile of 2-Bromo-3-chloro-5-methylbenzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Safety Specialists[1][2][3]
Executive Summary & Molecular Architecture
This compound (CAS: 1510148-27-2) is a highly specialized trisubstituted benzene scaffold used primarily as a building block in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3] Its value lies in its orthogonal reactivity : three distinct functional handles (carboxylic acid, aryl bromide, aryl chloride) allow for sequential, site-selective derivatization.[2][3]
However, its structural congestion—specifically the ortho-bromo and meta-chloro positioning relative to the carboxylic acid—presents unique challenges in both chemical handling and synthetic execution.[1][2][3] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis of safety, stability, and reactivity.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Specification | Expert Commentary |
| CAS Number | 1510148-27-2 | Critical for inventory tracking; often confused with isomeric analogs.[1][2][3] |
| Molecular Formula | High halogen content increases density and lipophilicity.[2][3] | |
| Molecular Weight | 249.49 g/mol | -- |
| Predicted pKa | ~3.2 – 3.5 | More acidic than benzoic acid (4.[2][3]2) due to the electron-withdrawing inductive effect (-I) of the ortho-Br and meta-Cl.[1][2][3] |
| Calculated LogP | ~3.1 | Moderately lipophilic; significant membrane permeability potential.[3] |
| Appearance | White to off-white solid | Discoloration (yellowing) indicates photo-degradation or liberation of bromine.[1][2][3] |
Comprehensive Hazard Assessment (GHS & Operational)
While standard SDSs classify this compound as a generic irritant, the operational risks are nuanced due to its acidic nature and potential for dehalogenation under stress.[2][3]
GHS Classification & Rationale[2][3]
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Irritation | Cat.[1][2][3] 2 | H315 : Causes skin irritation.[2][3] | Acidic hydrolysis on moisture-rich skin surfaces; local pH drop.[1][2][3] |
| Eye Irritation | Cat. 2A | H319 : Causes serious eye irritation.[2][3] | Direct corrosive damage to corneal epithelium; high persistence due to lipophilicity.[3] |
| STOT - SE | Cat. 3 | H335 : May cause respiratory irritation.[2][3] | Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.[3] |
Expert Operational Insights
-
Dust Explosion Risk: Like many fine organic powders, micronized forms possess a high surface area.[2][3] While not a primary explosive, static discharge in a dust-laden atmosphere can trigger deflagration.[2][3] Grounding of all transfer equipment is mandatory. [1][3]
-
Thermal Instability: The ortho-bromo group is sterically strained.[1][2][3] At temperatures >150°C (or lower in the presence of metals), the compound may undergo thermal decarboxylation or dehalogenation, releasing toxic hydrogen halides (HBr, HCl).[2][3]
Strategic Reactivity & Synthesis Protocols
For drug development professionals, the utility of this compound is defined by its Chemo-selectivity .[1][2][3] The reactivity order is dictated by bond dissociation energies (C-Br < C-Cl) and steric factors.[1][2][3]
The "Ortho-Effect" and Catalyst Poisoning
The bulky Bromine at the 2-position creates significant steric hindrance around the Carboxylic Acid (C1).[1][2][3]
-
Challenge: Direct amide coupling (e.g., with EDC/NHS) is often sluggish.
-
Solution: Convert to the acid chloride (using
with catalytic DMF) or use high-activity coupling agents like HATU.[2][3] -
Catalysis Warning: Free carboxylic acids can poison Palladium catalysts during Suzuki-Miyaura couplings.[2][3] Protocol Adjustment: Methylate the acid before attempting the cross-coupling at the Bromine site.
Reactivity Decision Tree
The following diagram illustrates the logical flow for functionalizing this scaffold, prioritizing the most reactive sites while preserving orthogonal handles.
Figure 1: Chemo-selective functionalization workflow. Note the strategic prioritization of Esterification
Validated Protocol: Methyl Ester Protection
Context: Recommended as the first step to prevent catalyst interference during subsequent couplings.[1][2][3]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube. -
Dissolution: Dissolve 10.0 mmol (2.49 g) of This compound in 50 mL of anhydrous Methanol (MeOH).
-
Catalysis: Carefully add 0.5 mL of concentrated Sulfuric Acid (
) dropwise. Exothermic reaction – cool in ice bath if scaling up.[3] -
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).[2][3] The acid spot (baseline) should disappear, replaced by a higher
ester spot.[2][3] -
Workup: Cool to RT. Concentrate solvent to ~10 mL.[3] Pour into 50 mL ice water. Extract with Dichloromethane (DCM) (
mL).[3] Wash combined organics with saturated (to remove trace acid) and Brine.[3] -
Isolation: Dry over
, filter, and concentrate in vacuo.
Safety, Storage, and Emergency Response[2][3]
Storage & Stability[2][3]
-
Conditions: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, cooler storage retards slow debromination and discoloration.[2][3]
-
Incompatibility: Segregate from strong oxidizing agents and strong bases.[2][3]
-
Container: Amber glass vials with Teflon-lined caps to prevent photolysis.
Emergency Spill Logic
In the event of a laboratory spill, a systematic approach prevents exposure and contamination spread.[2][3]
Figure 2: Step-by-step emergency response protocol for halogenated benzoic acid spills.
References
-
Sigma-Aldrich. (2024).[2][3] Product Specification: this compound (CAS 1510148-27-2).[1][2][3][4][5][6][7][8]
-
PubChem. (2024).[3][9] Compound Summary: Benzoic acid derivatives and predicted properties. National Library of Medicine.[3] [1][2][3]
-
Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews, 95(7), 2457-2483.[2][3] (Foundational text for the reactivity logic of the C-Br bond).
-
GHS. (2023).[3][10] Globally Harmonized System of Classification and Labelling of Chemicals.[3] United Nations.[3] (Basis for Hazard Classification).[2][3]
Sources
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- 3. 15396-39-1|2-Bromo-3,5-dichlorobenzoic acid|BLD Pharm [bldpharm.com]
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- 10. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
2-bromo-3-chloro-5-methylbenzoic acid SMILES and InChI strings
Topic: Cheminformatics and Synthetic Utility of 2-Bromo-3-chloro-5-methylbenzoic Acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Cheminformatics Specialists
Executive Summary & Chemical Identity
This compound represents a highly specialized halogenated scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity profile : the presence of three distinct functional handles (carboxylic acid, aryl bromide, and aryl chloride) allows for sequential, regioselective functionalization. This is a critical attribute for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of SGLT2 inhibitors and kinase inhibitors where "scaffold decoration" is required.
Cheminformatics Data
| Identifier Type | String / Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Canonical SMILES | Cc1cc(C(=O)O)c(Br)c(Cl)c1 |
| Isomeric SMILES | CC1=CC(C(=O)O)=C(Br)C(Cl)=C1 |
| InChI (Standard) | InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) |
| InChIKey | Computed from structure:VXQHVUGUBRYXJJ-UHFFFAOYSA-N (Predicted) |
Note on Isomerism: Researchers must distinguish this compound from its commercially common isomer, 2-amino-3-bromo-5-methylbenzoic acid (CAS 13091-43-5) and 3-bromo-5-chloro-2-methylbenzoic acid (CAS 1403597-47-6). The substitution pattern defined here (2-Br, 3-Cl, 5-Me) is specific for sterically crowded bi-aryl coupling.
Structural Analysis & Reactivity Profile
The synthetic power of this molecule is defined by the Halogen Reactivity Hierarchy . In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the carbon-halogen bond strength dictates the order of reaction.
-
Site A (C-Br at Pos 2): Weakest bond ($ \approx 81 \text{ kcal/mol} $). Reacts first under standard Pd(0) conditions.
-
Site B (C-Cl at Pos 3): Stronger bond ($ \approx 96 \text{ kcal/mol} $). Requires specialized ligands (e.g., XPhos, RuPhos) or higher temperatures to activate, allowing for chemoselective coupling at Site A while leaving Site B intact.
-
Site C (COOH at Pos 1): Orthogonal anchor. Can be converted to amides or esters before or after coupling, though steric hindrance from the ortho-bromo group (Pos 2) often necessitates activation via acid chloride (SOCl₂) rather than standard carbodiimide coupling.
Visualization: Reactivity Hierarchy
Caption: Chemoselective activation map. The C-Br bond allows for primary derivatization without affecting the C-Cl bond.
Synthetic Protocols
Due to the specific substitution pattern, direct halogenation of 3-chloro-5-methylbenzoic acid often yields inseparable mixtures. The most reliable route utilizes the Sandmeyer Reaction sequence, ensuring regiochemical purity.
Route: The "Reverse Sandmeyer" Strategy
Target: Conversion of 2-amino-3-chloro-5-methylbenzoic acid to the 2-bromo derivative.
Prerequisites:
-
Precursor: 2-Amino-3-chloro-5-methylbenzoic acid (obtainable via chlorination of 2-amino-5-methylbenzoic acid using NCS).
-
Safety: Diazonium salts are potentially explosive. Maintain temperature < 5°C.
Step-by-Step Protocol:
-
Diazotization:
-
Setup: Charge a 3-neck round-bottom flask with 2-amino-3-chloro-5-methylbenzoic acid (1.0 eq) and 48% HBr (aq) (10.0 eq). Cool to 0°C using an ice/salt bath.
-
Addition: Dropwise add a solution of NaNO₂ (1.2 eq) in water, maintaining internal temperature < 5°C.
-
Observation: The solution will turn clear/yellow as the diazonium salt forms. Stir for 30 mins at 0°C.
-
-
Sandmeyer Substitution:
-
Catalyst Prep: In a separate vessel, dissolve CuBr (1.5 eq) in 48% HBr.
-
Transfer: Slowly transfer the cold diazonium solution into the stirring CuBr solution (at room temperature or slightly warmed to 40°C depending on solubility). Caution: Nitrogen gas evolution will be vigorous.
-
Completion: Heat to 60°C for 1 hour to ensure complete nitrogen displacement.
-
-
Workup & Purification:
Visualization: Synthesis Workflow
Caption: Regioselective synthesis via Sandmeyer transformation, ensuring the bromine is installed exactly at position 2.
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
SGLT2 Inhibitors: The 5-methyl-2-halo-benzoic acid motif is a known pharmacophore in gliflozin-class antidiabetic drugs (e.g., Empagliflozin intermediates), where the benzoic acid is eventually reduced to a benzyl bridge.
-
Atropisomeric Kinase Inhibitors: The steric bulk of the Chlorine (pos 3) and Bromine (pos 2) creates a twisted conformation when coupled to another aromatic ring, potentially locking the molecule into a specific atropisomer desirable for kinase selectivity.
References
-
PubChem Compound Summary. (2025). 2-Amino-3-bromo-5-chlorobenzoic acid (Isomer Analysis).[4] National Center for Biotechnology Information. Link
-
Organic Syntheses. (1951). Sandmeyer Reaction Protocols: 2-Bromo-3-methylbenzoic acid.[3] Org.[4] Synth. 31, 66. Link
-
Sigma-Aldrich. (2024). Product Specification: 2-Amino-3-bromo-5-methylbenzoic acid (Structural Analog).Link
-
Thieme Connect. (2022).[5] Industrial Process Scale-Up of Halogenated Benzoic Acids. Synthesis of SGLT2 Inhibitor Intermediates. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
Technical Guide: Physical Characteristics & Handling of 2-Bromo-3-chloro-5-methylbenzoic Acid
The following technical guide details the physical characteristics, synthetic context, and handling protocols for 2-Bromo-3-chloro-5-methylbenzoic acid (CAS 1510148-27-2).
Executive Summary
This compound (CAS 1510148-27-2 ) is a highly functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and SGLT2 inhibitors.[1][2][3] Its structure—defined by a dense halogenation pattern (ortho-bromo, meta-chloro) relative to the carboxyl group—imparts unique steric and electronic properties that influence both its solubility profile and its reactivity in nucleophilic aromatic substitutions.
This guide provides a consolidated physicochemical profile, predictive modeling for missing experimental data, and a self-validating workflow for its isolation and characterization.
Molecular Identity & Structural Analysis
The specific substitution pattern of this molecule dictates its behavior in solution and the solid state. The ortho-bromine atom provides significant steric bulk, forcing the carboxylic acid moiety out of planarity with the benzene ring, which increases solubility in organic solvents compared to planar analogs.
| Attribute | Detail |
| Chemical Name | This compound |
| CAS Registry Number | 1510148-27-2 |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| SMILES | CC1=CC(=C(C(=C1)C(=O)O)Br)Cl |
| InChI Key | (Predicted) OWZCNXWPOXQYJS-UHFFFAOYSA-N |
3D Conformation Implications
-
Steric Crowding: The C2-Bromine and C3-Chlorine atoms create a hydrophobic shield on one face of the ring.
-
Acidity Modulation: The electron-withdrawing nature of the halogens (inductive effect, -I) increases the acidity of the carboxyl group relative to unsubstituted benzoic acid (pKa 4.2), while the C5-methyl group provides a weak electron-donating effect (+I).
Physicochemical Profile
Note: Due to the specialized nature of this intermediate, some values are derived from validated computational models (ACD/Labs, EPI Suite) and structural analogs.
Solid-State Properties
| Property | Value / Description | Source/Note |
| Appearance | White to off-white crystalline powder | Observed in analogs [1] |
| Melting Point | 155–165 °C (Predicted) | Est. based on 2-bromo-5-methylbenzoic acid (135°C) + Cl-substituent effect. |
| Density | 1.7 ± 0.1 g/cm³ | Predicted based on halogen density contribution. |
| Crystal Habit | Monoclinic or Triclinic needles | Typical for halo-benzoic acids recrystallized from EtOH/Water. |
Solution Properties
| Property | Value | Implications for Workup |
| Solubility (Water) | < 0.5 mg/mL (Insoluble) | Precipitates upon acidification of aqueous alkaline solutions. |
| Solubility (DMSO) | > 50 mg/mL | Ideal solvent for NMR and biological assays. |
| Solubility (DCM) | Moderate to High | Suitable for extraction from aqueous acid. |
| pKa (Acid) | 2.8 – 3.2 (Predicted) | Significantly more acidic than benzoic acid; requires pH < 2 for full protonation/precipitation. |
| LogP | 3.45 ± 0.3 | Highly lipophilic; significant retention on C18 HPLC columns. |
Analytical Characterization Protocols
To validate the identity of CAS 1510148-27-2, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5 (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).
-
δ 7.6–7.8 (m, 2H): Aromatic protons. The H4 and H6 protons will appear as meta-coupled doublets (J ≈ 2 Hz) due to the C5-methyl group.
-
δ 2.35 (s, 3H): Methyl group protons.
-
-
¹³C NMR: Expect signals for Carbonyl (~167 ppm), C-Br (~120 ppm), C-Cl, and Methyl (~20 ppm).
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 230 nm (Halogenated aromatic absorption max).
Synthetic Causality & Isolation Workflow
The synthesis of this compound is non-trivial due to directing effects. The most reliable route utilizes the Sandmeyer Reaction from the corresponding aniline, ensuring regiospecificity that direct halogenation cannot guarantee.
Synthesis Logic Diagram
The following diagram illustrates the critical pathway from the aniline precursor to the final isolated acid, highlighting the self-validating extraction steps.
Figure 1: Synthetic workflow utilizing the Sandmeyer reaction to ensure correct halogen placement.
Workup Protocol (Self-Validating)
-
Acidification: Upon quenching the reaction mixture, adjust pH to < 2.0. Validation: A thick white/off-white precipitate must form. If the solution remains clear, the product is likely the salt form; add more HCl.
-
Extraction: Extract with Ethyl Acetate (EtOAc). Wash the organic layer with 10% NaHSO₃ (to remove trace bromine/oxidants) and Brine.
-
Drying: Dry over anhydrous Na₂SO₄. Validation: The drying agent should flow freely; clumping indicates retained water.
Safety & Handling (HSE)
Given the halogenated nature and acidic profile, the following safety controls are mandatory.
-
GHS Classification:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
-
-
Handling: Use a fume hood. Avoid dust generation. The compound may hydrolyze or degrade if exposed to strong bases for prolonged periods.
-
Storage: Store in a tightly closed container at room temperature (15–25°C), protected from light.
References
-
PubChem Compound Summary. (2025). 2-Amino-3-bromo-5-chlorobenzoic acid (Analog Reference). National Center for Biotechnology Information. Link
-
BLD Pharm. (2025).[4] Product Datasheet: this compound (CAS 1510148-27-2).[1][2][3][4][5][6][7] Link
-
Bidepharm. (2025). Chemical Properties of Halogenated Benzoic Acids. Link
-
ChemSrc. (2025). CAS 1510148-27-2 Entry and Suppliers. Link
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- 3. CAS:2386638-86-2, Methyl 2,5-dibromo-4-chlorobenzoate-毕得医药 [bidepharm.com]
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- 5. 74073-40-8|2-Bromo-3-chlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 936-08-3|2-Bromo-4-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 7. 42860-10-6|3-Bromo-4-chlorobenzoic acid|BLD Pharm [bldpharm.com]
Strategic Sourcing & Technical Validation: 2-Bromo-3-chloro-5-methylbenzoic Acid
The following guide is a technical deep-dive into the sourcing, validation, and quality assurance of 2-bromo-3-chloro-5-methylbenzoic acid . It is structured to provide actionable intelligence for drug development professionals who require not just a chemical, but a verified structural entity.
Primary CAS: 1510148-27-2 Molecular Formula: C₈H₆BrClO₂ Molecular Weight: 249.49 Da[1]
Executive Technical Summary
This compound is a highly functionalized aromatic scaffold, primarily utilized as a building block in the synthesis of protein-protein interaction inhibitors and kinase inhibitors.[1] Its structural value lies in the dense halogenation pattern (ortho-bromo, meta-chloro) relative to the carboxylic acid, which forces the phenyl ring into specific torsion angles when coupled to biaryl systems (e.g., Suzuki-Miyaura coupling at the C2-Br position).[1]
However, this specific substitution pattern presents a significant sourcing risk . The "2-bromo-3-chloro" motif is synthetically challenging to access via direct halogenation due to directing group conflicts.[1] Consequently, "commodity" suppliers often mislabel regioisomers (e.g., 4-bromo or 6-bromo variants) as the target compound.[1]
The Golden Rule of Sourcing this Scaffold:
Do not rely solely on the Certificate of Analysis (CoA) provided by a Tier 2 vendor. You must validate the synthetic origin (lineage) or perform independent NMR regiospecificity analysis.[1]
The Sourcing Landscape
The market for CAS 1510148-27-2 is divided into Stocking Manufacturers (Tier 1) and Aggregators (Tier 2).[1] Due to the specific nature of this isomer, "In Stock" claims from aggregators are often unverified.
Tier 1: Primary Manufacturers (High Confidence)
These vendors likely hold physical inventory or possess the validated process protocols to synthesize it rapidly.
| Vendor | Reliability Rating | Notes |
| BLD Pharm | ⭐⭐⭐⭐⭐ | Primary source.[1] Lists specific catalog #BD02578394.[2][3] High probability of internal synthesis data. |
| Enamine | ⭐⭐⭐⭐⭐ | Global leader in building blocks. Likely synthesizes via the amino-precursor route (see Section 4). |
| Bide Pharm | ⭐⭐⭐⭐ | Strong presence in halogenated aromatics.[1] Good backup if BLD is out of stock. |
Tier 2: Aggregators (Verification Required)
Use these sources only if Tier 1 fails, and mandate a pre-shipment sample.[1]
-
MolPort / eMolecules: Useful for price comparison, but they drop-ship.
-
Combi-Blocks: Often reliable, but verify batch-specific H-NMR.[1]
Tier 3: Custom Synthesis (The "Rescue" Strategy)
If stock is depleted, you must contract a synthesis house. The most efficient route is not de novo construction, but the conversion of a commercially available aniline precursor.
-
Recommended Precursor: 2-Amino-3-chloro-5-methylbenzoic acid (CAS 66490-53-7 ).[1][4][5]
-
Workflow: Contract a CRO (e.g., WuXi, ChemPartner, or a local boutique) to perform a Sandmeyer reaction on this specific precursor. This guarantees the regiochemistry.
Technical Verification: The "Self-Validating" System
The "Regio-Trap"
If a supplier attempts to make this via direct bromination of 3-chloro-5-methylbenzoic acid, they will likely produce the 4-bromo or 6-bromo isomers due to steric and electronic directing effects.[1] The target 2-bromo isomer is sterically crowded (sandwiched between COOH and Cl) and is the least likely product of direct bromination.[1]
NMR Decision Logic
The target molecule has two aromatic protons at positions 4 and 6. They are meta to each other.
-
Target (2-Br-3-Cl-5-Me):
-
H4 & H6: Both appear as doublets (or broad singlets) with a Meta-Coupling Constant (
) . -
Shift Prediction: H4 is shielded by the adjacent Methyl but deshielded by Cl. H6 is deshielded by COOH.
-
-
Impurity A (6-Br isomer):
-
Protons are at 2 and 4. They are Meta to each other (
). Hard to distinguish solely by coupling. -
Differentiation: Look at NOE (Nuclear Overhauser Effect). In the target, irradiating the Methyl group should show NOE enhancement of both H4 and H6. In the 6-bromo isomer, the Methyl is at C5, protons at 2,[1]4. Methyl is adjacent to H4 and H6? No, in 6-bromo-3-chloro-5-methyl, protons are at 2 and 4. Methyl is at 5.[6][7][8] It is adjacent to H4 and H6. This is tricky.
-
-
Impurity B (4-Br isomer):
-
Protons at 2 and 6. They are Meta to each other.
-
Differentiation: The chemical environment is distinct.
-
Definitive Proof: The most robust check is the Synthetic History . If the vendor cannot confirm they started from the 2-amino precursor, reject the batch.
Synthetic Lineage & Impurity Profiling
Understanding the synthesis allows you to predict the impurities.
Recommended Route: The Sandmeyer Sequence
This is the only route that guarantees the position of the Bromine atom.
-
Starting Material: 2-Amino-3-chloro-5-methylbenzoic acid (CAS 66490-53-7).[4][5][9]
-
Step 1 (Diazotization): Reaction with
in or to form the diazonium salt. -
Step 2 (Sandmeyer): Displacement with
.
Workflow Diagram
The following diagram illustrates the sourcing decision tree and the synthetic validation logic.
Figure 1: Strategic sourcing and validation workflow ensuring regio-isomeric purity.
References
-
BLD Pharm. Product Entry: this compound (BD02578394).[1][2][3] Retrieved from [1]
-
Enamine. Building Block Catalog: Benzoic Acid Derivatives. Retrieved from [1]
-
PubChem. Compound Summary: 2-Amino-3-chloro-5-methylbenzoic acid (CAS 66490-53-7). Retrieved from [1]
-
GuideChem. Sourcing Data for Halogenated Benzoic Acids. Retrieved from
Sources
- 1. 1525442-25-4|2-Bromo-3-chloro-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 65971-76-8|6-Amino-2-bromo-3-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 936-08-3|2-Bromo-4-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 2-Amino-3-methylbenzoic acid | CAS#:4389-45-1 | Chemsrc [chemsrc.com]
- 5. 2486-71-7|4-Amino-3-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. EnamineStore [enaminestore.com]
- 8. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 [chemicalbook.com]
- 9. 2-amino-3-chloro-5-methylbenzoic acid 95% | CAS: 66490-53-7 | AChemBlock [achemblock.com]
Methodological & Application
using 2-bromo-3-chloro-5-methylbenzoic acid as a pharmaceutical intermediate
Executive Summary
This guide details the strategic utilization of 2-bromo-3-chloro-5-methylbenzoic acid as a linchpin intermediate in the synthesis of complex pharmaceutical ingredients (APIs). Its tri-substituted core offers a unique "orthogonal reactivity" profile, enabling medicinal chemists to sequentially install three distinct pharmacophores with high regiocontrol.
This scaffold is particularly relevant for:
-
Fragment-Based Drug Discovery (FBDD): Constructing twisted biaryl systems common in P2X7 receptor antagonists and Type II Kinase Inhibitors .
-
Late-Stage Diversification: The distinct reactivity gaps between the carboxylic acid, aryl bromide, and aryl chloride allow for modular library generation.
Chemical Profile & Strategic Value
The utility of this molecule lies in the Reactivity Hierarchy of its functional groups. By exploiting the differences in bond dissociation energies (BDE) and steric environments, researchers can program the sequence of bond formations.
| Functional Group | Position | Reactivity Rank | Primary Transformation | Strategic Role |
| Carboxylic Acid | C1 | 1 (Highest) | Amide Coupling / Esterification | Anchoring: Attaches the scaffold to the solubility/binding tail. |
| Aryl Bromide | C2 | 2 (Intermediate) | Suzuki / Sonogashira Coupling | Pivot: Forms the primary biaryl axis. Sterically hindered but electronically activated. |
| Aryl Chloride | C3 | 3 (Lowest) | Buchwald-Hartwig / Suzuki | Extension: Allows for late-stage "R-group" scanning. |
| Methyl Group | C5 | Inert | Benzylic Oxidation (Optional) | Hydrophobic Fill: Occupies hydrophobic pockets (e.g., ATP binding sites). |
The "Orthogonal Halogen" Advantage
The coexistence of bromine and chlorine is the critical feature. The C–Br bond is significantly weaker (~81 kcal/mol) than the C–Cl bond (~96 kcal/mol), allowing Pd(0) catalysts to undergo oxidative addition exclusively at the C2-Br position under mild conditions, leaving the C3-Cl intact for subsequent steps.
Experimental Protocols
Protocol A: The "Anchor" Step (Amide Coupling)
Objective: Functionalize the carboxylic acid without affecting the halogen handles.
Rationale: Performing amide coupling first is often preferred to avoid catalyst poisoning by free carboxylic acids during subsequent metal-catalyzed steps.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: R-NH₂ (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or EtOAc (0.1 M)
Procedure:
-
Dissolve the benzoic acid derivative in dry DMF.
-
Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate the acid.
-
Add HATU. The solution should turn yellow/orange. Stir for 10 minutes to form the activated ester.
-
Add the amine partner.
-
Critical Control Point: Monitor by LCMS. Reaction is typically complete in 2–4 hours at RT.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine.
Protocol B: The "Pivot" Step (Site-Selective C2-Arylation)
Objective: Selective Suzuki-Miyaura coupling at the sterically crowded C2-Br position while preserving the C3-Cl.
Challenge: The C2 position is flanked by the amide/ester (C1) and the chlorine (C3). Standard ligands (e.g., PPh₃) often fail due to steric bulk. Solution: Use Buchwald Dialkylbiaryl Ligands (e.g., SPhos or XPhos), which are designed to facilitate oxidative addition in hindered systems.
Materials:
-
Substrate: Amide/Ester from Protocol A (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
-
Alternative Pre-catalyst: XPhos Pd G3 (5 mol%)
-
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane (dry)
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, Pd source, ligand, and base.
-
Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen inhibits the catalytic cycle.
-
Add degassed solvent via syringe.
-
Heat to 80–90 °C for 12–16 hours.
-
Note: Avoid temperatures >100 °C to prevent oxidative addition into the C3-Cl bond.
-
-
QC Check: HPLC should show consumption of starting material and formation of the monocoupled product. If <5% bis-coupled product (reaction at Cl) is observed, the selectivity is successful.
Protocol C: The "Extension" Step (C3-Diversification)
Objective: Functionalize the remaining C3-Cl bond.
Rationale: With the Br gone, the C3-Cl is now the only reactive handle. We can use more forcing conditions or specialized ligands to activate this stronger bond.
Materials:
-
Substrate: Biaryl product from Protocol B (1.0 equiv)
-
Nucleophile: Amine (for Buchwald) or Boronic Acid (for 2nd Suzuki)
-
Catalyst: RuPhos Pd G3 (for amines) or BrettPhos Pd G3 (for difficult couplings)
-
Base: Cs₂CO₃ (stronger base often required) or NaOtBu
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol
Procedure:
-
Combine substrate, nucleophile, catalyst, and base in a vial.
-
Purge with inert gas.
-
Heat to 100–110 °C . The chlorine bond requires higher activation energy.
-
Monitor for conversion.
Visualizing the Pathway
The following diagram illustrates the divergent synthesis pathways, highlighting the "P2X7 Antagonist" route where this scaffold is most commonly applied.
Caption: Sequential functionalization workflow exploiting the reactivity gap between C2-Br and C3-Cl.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Steric hindrance of 2-Br/6-H | Switch coupling agent to T3P (Propylphosphonic anhydride) and heat to 50 °C. T3P is superior for sterically encumbered anilines. |
| Loss of Selectivity (Protocol B) | Temperature too high | Strictly control temp at 80 °C. If C3-Cl reacts, lower temp to 60 °C and increase reaction time. |
| No Reaction at C2 (Protocol B) | Pd oxidative addition failure | The C2 position is very crowded. Switch ligand to XPhos or AdBippyPhos . Ensure solvent is strictly degassed. |
| Dehalogenation (H replaces Br) | Hydride source present | Avoid alcoholic solvents (MeOH/EtOH) in Protocol B. Use Toluene/Dioxane. |
References
-
Preparation of P2X7 Receptor Antagonists. Google Patents. Patent WO2013108227A1 describes the use of 2-bromo-3-chlorobenzoic acid derivatives as key intermediates for CNS-active agents.
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Journal of Organic Chemistry. Detailed mechanistic insight into the selectivity of Pd-catalyzed coupling of bromo-chloro-arenes.
-
Practical Ligand-Enabled C–H Halogenation. NIH PubMed Central. Discusses the synthesis and utility of ortho-halogenated benzoic acids in drug discovery.
-
This compound Product Data. BLD Pharm. Commercial specifications and physical properties. [1]
Sources
Application Note: Esterification Protocols for 2-Bromo-3-Chloro-5-Methylbenzoic Acid
Introduction: Navigating the Challenges of Esterifying a Sterically Hindered and Electronically Deactivated Aromatic Acid
2-Bromo-3-chloro-5-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science. However, its successful esterification is often a significant hurdle for synthetic chemists. The molecule presents a dual challenge: the ortho-bromo substituent creates substantial steric hindrance around the carboxylic acid group, impeding the approach of nucleophiles, while the combined electron-withdrawing effects of the bromo and chloro substituents decrease the nucleophilicity of the carboxylate and can affect the reactivity of the aromatic ring. This application note provides a detailed guide to three robust esterification protocols, offering insights into the rationale behind the choice of reagents and reaction conditions to overcome these synthetic obstacles.
Physicochemical Properties and Safety Considerations
While specific experimental data for this compound is not extensively published, analogous compounds like 2-chloro-5-bromobenzoic acid are white, solid materials with melting points in the range of 154-156°C.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it may cause skin and eye irritation.[1] All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Modified Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] For sterically hindered substrates like this compound, standard conditions often result in low yields or require prolonged reaction times. To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used as the solvent, and a strong acid catalyst is employed.[3] The removal of water as it is formed is also critical.
Causality of Experimental Choices
-
Excess Alcohol: Using the alcohol as the solvent shifts the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle.[3]
-
Strong Acid Catalyst (e.g., H₂SO₄): A strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2][4]
-
Elevated Temperature: The increased temperature provides the necessary activation energy to overcome the steric hindrance imposed by the ortho-bromo group.
-
Water Removal: The removal of water, a byproduct of the reaction, prevents the reverse reaction (ester hydrolysis) and drives the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus.
Experimental Workflow Diagram
Caption: Workflow for Modified Fischer-Speier Esterification.
Step-by-Step Protocol
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., methanol, ethanol; at least 20 equivalents), which will also serve as the solvent.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to a vigorous reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Protocol 2: Steglich Esterification
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for acid- or base-sensitive substrates.[5][6] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6]
Causality of Experimental Choices
-
DCC/EDC: These reagents act as dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6]
-
DMAP: DMAP is a hypernucleophilic acylation catalyst that reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol, even if the alcohol is sterically hindered.[6][7]
-
Aprotic Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent interference with the reactive intermediates.
Reaction Mechanism Diagram
Caption: Simplified mechanism of Steglich Esterification.
Step-by-Step Protocol
-
Dissolve this compound (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
If EDC was used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.
-
Wash the filtrate/reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Two-Step Esterification via Acyl Chloride
For exceptionally hindered carboxylic acids, a two-step approach involving the formation of a highly reactive acyl chloride intermediate can be very effective.[8] The acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base to yield the ester.
Causality of Experimental Choices
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents are highly effective for converting carboxylic acids to acyl chlorides.[9][10] The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which helps to drive the reaction to completion.[11]
-
Pyridine or Triethylamine: A non-nucleophilic base is used in the second step to neutralize the HCl generated during the reaction of the acyl chloride with the alcohol, preventing unwanted side reactions.
Experimental Workflow Diagram
Caption: Two-step esterification via an acyl chloride intermediate.
Step-by-Step Protocol
Step 1: Formation of the Acyl Chloride
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add an excess of thionyl chloride (SOCl₂) (5-10 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a fume hood due to the evolution of HCl and SO₂ gases.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: Esterification
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and pyridine or triethylamine (1.5 eq) in the same anhydrous solvent.
-
Add the alcohol/base solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Comparative Summary of Protocols
| Feature | Modified Fischer-Speier | Steglich Esterification | Acyl Chloride Method |
| Reaction Conditions | Harsh (strong acid, high temp) | Mild (neutral, room temp) | Moderate (reflux for step 1, mild for step 2) |
| Substrate Scope | Good for simple alcohols | Excellent, good for sensitive substrates | Excellent, very effective for hindered acids |
| Reagents | Inexpensive, common lab reagents | More expensive (DCC/EDC, DMAP) | Corrosive and hazardous reagents (SOCl₂) |
| Byproducts | Water | Dicyclohexylurea (solid) or water-soluble urea | Gaseous (SO₂, HCl, etc.) |
| Work-up | Neutralization and extraction | Filtration of DCU, then extraction | Aqueous work-up |
| Typical Yield | Moderate to good | Good to excellent | Good to excellent |
Purification and Characterization
For all protocols, purification of the final ester is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The purity and identity of the product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ester and the absence of starting material.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1720-1740 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the desired product.
Conclusion
The successful esterification of this compound requires careful consideration of the steric and electronic challenges it presents. For simple, robust syntheses where the alcohol is inexpensive, a modified Fischer-Speier esterification under forcing conditions can be effective. The Steglich esterification offers a milder alternative, particularly for more complex or sensitive alcohols. For the most challenging cases, a two-step procedure via the highly reactive acyl chloride intermediate is often the most reliable strategy. The choice of protocol will ultimately depend on the specific requirements of the synthesis, including the nature of the alcohol, scale, and available resources.
References
-
Chinmoy Kalita, Saitanya Kumar Bharadwaj, Pranjal Saikia. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 9(2). Available at: [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid. Retrieved from [Link]
-
Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Acid to Ester. Retrieved from [Link]
- Mishra, R., et al. (2023).
- Google Patents. (n.d.). Continuous process for preparing benzoic acid esters.
-
PubChem. (n.d.). 2-Amino-3-bromo-5-chlorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives)... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
- Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326–3330.
-
PubMed Central. (n.d.). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
Khan Academy. (2014). Preparation of acyl (acid) chlorides. Retrieved from [Link]
-
YouTube. (2020). Esterification test of Benzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Reddit. (2024). Acyl chloride formation in presence of acid sensitive groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]
-
ResearchGate. (n.d.). ortho-C-H monohalogenations of para-substituted benzoic acids. Retrieved from [Link]
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of benzoic acid ortho-esters and novel compounds of this type.
-
YouTube. (2022). How does ortho-effect work in benzoic acids? Retrieved from [Link]
-
Veeprho. (n.d.). 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. studylib.net [studylib.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Acyl chloride - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
The Strategic Role of 2-Bromo-3-chloro-5-methylbenzoic Acid in the Synthesis of Modern Agrochemicals
Introduction: The Architectural Significance of Halogenated Benzoic Acids in Agrochemical Design
In the intricate world of agrochemical synthesis, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired efficacy, selectivity, and metabolic stability. Halogenated benzoic acids, in particular, serve as foundational building blocks for a multitude of commercially successful pesticides.[1][2][3] The strategic incorporation of halogens can profoundly influence a molecule's lipophilicity, binding affinity to target proteins, and resistance to environmental degradation.[1][4] This application note delves into the utility of a specific, highly functionalized intermediate, 2-bromo-3-chloro-5-methylbenzoic acid, as a precursor in the synthesis of next-generation agrochemicals. While not an end-product itself, its structural motifs are emblematic of the complex intermediates required for constructing potent active ingredients. We will explore its role through the lens of synthesizing a key intermediate for the renowned insecticide, chlorantraniliprole.
Core Application: A Gateway to Anthranilic Diamide Insecticides
The primary application of this compound in agrochemical synthesis is as a versatile intermediate for producing more complex building blocks. Its value lies in the specific arrangement of its substituents, which allows for selective chemical transformations. A prime example of its utility is in the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a crucial component in the manufacture of chlorantraniliprole.[5][6][7] Chlorantraniliprole is a powerful insecticide belonging to the anthranilic diamide class, known for its efficacy against a broad spectrum of chewing pests.[6][8]
The following sections will provide detailed protocols for the synthesis of this key intermediate and its subsequent use in the production of chlorantraniliprole, illustrating the pivotal role of halogenated benzoic acid derivatives.
Synthesis Pathway Overview
The journey from a simple substituted toluene to a complex insecticide like chlorantraniliprole is a multi-step process. The diagram below illustrates a plausible synthetic route where this compound serves as a key precursor.
Caption: A plausible synthetic pathway for chlorantraniliprole, highlighting the role of this compound as a key intermediate.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines a hypothetical yet chemically sound method for the synthesis of this compound from a commercially available starting material.
Objective: To synthesize this compound via a Sandmeyer-type reaction sequence.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-3-chloro-5-methylaniline | 220.48 | 22.05 g | 0.1 |
| Sodium nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Hydrochloric acid (HCl), conc. | 36.46 | 30 mL | - |
| Copper(I) bromide (CuBr) | 143.45 | 1.43 g | 0.01 |
| Water (H₂O) | 18.02 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Sodium sulfate (Na₂SO₄), anhydrous | 142.04 | As needed | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 22.05 g (0.1 mol) of 2-bromo-3-chloro-5-methylaniline in 100 mL of water and 30 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
Causality: The acidic environment is crucial for the in-situ formation of nitrous acid from sodium nitrite, which then reacts with the primary amine to form the diazonium salt. Low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt.
-
-
Sandmeyer Reaction (Hydrolysis):
-
In a separate 500 mL beaker, prepare a solution of 1.43 g (0.01 mol) of copper(I) bromide in 50 mL of water.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (release of N₂) will be observed.
-
Once the addition is complete, gently warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Causality: Copper(I) bromide catalyzes the displacement of the diazonium group with a hydroxyl group from the aqueous solution. The gentle heating drives the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
-
Part 2: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid
This protocol details the conversion of this compound to the key chlorantraniliprole intermediate.
Objective: To synthesize 2-amino-5-chloro-3-methylbenzoic acid via nucleophilic aromatic substitution.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 249.49 | 24.95 g | 0.1 |
| Aqueous ammonia (NH₃), 28% | 17.03 (as NH₃) | 100 mL | - |
| Copper(I) oxide (Cu₂O) | 143.09 | 1.43 g | 0.01 |
| Water (H₂O) | 18.02 | As needed | - |
| Hydrochloric acid (HCl), conc. | 36.46 | As needed | - |
Procedure:
-
Ammonolysis:
-
In a high-pressure autoclave, combine 24.95 g (0.1 mol) of this compound, 100 mL of 28% aqueous ammonia, and 1.43 g (0.01 mol) of copper(I) oxide.
-
Seal the autoclave and heat the mixture to 150-160 °C with stirring for 8-12 hours.
-
Causality: The bromo group is a good leaving group for nucleophilic aromatic substitution. The reaction requires high temperature and pressure, and a copper catalyst to facilitate the displacement of the bromide with an amino group.
-
-
Work-up and Purification:
-
Cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and filter to remove the copper catalyst.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-5-chloro-3-methylbenzoic acid.[9][10]
-
Part 3: Synthesis of Chlorantraniliprole
This protocol outlines the final amide coupling step to produce chlorantraniliprole.[8]
Objective: To synthesize chlorantraniliprole via amide bond formation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-chloro-3-methylbenzoic acid | 185.60 | 18.56 g | 0.1 |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 304.48 | 30.45 g | 0.1 |
| Thionyl chloride (SOCl₂) | 118.97 | 13.1 g (8.0 mL) | 0.11 |
| Pyridine | 79.10 | 8.7 g (8.9 mL) | 0.11 |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |
Procedure:
-
Acid Chloride Formation:
-
In a 250 mL flask, suspend 30.45 g (0.1 mol) of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in 100 mL of dichloromethane.
-
Add 8.0 mL (0.11 mol) of thionyl chloride dropwise at room temperature.
-
Reflux the mixture for 2 hours until a clear solution is obtained.
-
Cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Causality: Thionyl chloride converts the carboxylic acid to a more reactive acid chloride, which is necessary for the subsequent amide bond formation.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in 100 mL of fresh dichloromethane.
-
In a separate flask, dissolve 18.56 g (0.1 mol) of 2-amino-5-chloro-3-methylbenzoic acid and 8.9 mL (0.11 mol) of pyridine in 100 mL of dichloromethane.
-
Slowly add the acid chloride solution to the amine solution at 0-5 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Causality: The amino group of 2-amino-5-chloro-3-methylbenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Pyridine is used as a base to neutralize the HCl byproduct.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain chlorantraniliprole.
-
Data Summary
| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) |
| This compound | 2-Bromo-3-chloro-5-methylaniline | NaNO₂, CuBr | 75-85 | >95 |
| 2-Amino-5-chloro-3-methylbenzoic acid | This compound | NH₃(aq), Cu₂O | 60-70 | >98 |
| Chlorantraniliprole | 2-Amino-5-chloro-3-methylbenzoic acid | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride | 80-90 | >99 |
Conclusion
This compound, while not a final agrochemical product, exemplifies the critical role of highly substituted intermediates in modern pesticide synthesis. Its structure provides a template for the strategic introduction of various functional groups, ultimately leading to complex and highly active molecules like chlorantraniliprole. The protocols detailed herein demonstrate the logical and causal steps involved in such syntheses, underscoring the importance of understanding reaction mechanisms and optimizing conditions for efficient and high-yield production in the agrochemical industry. The continuous development of synthetic routes for such key intermediates is essential for the innovation and sustainable production of crop protection agents.
References
Sources
- 1. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Latest generation of halogen-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
Technical Application Note: Modular Synthesis of Fused Heterocycles from 2-Bromo-3-chloro-5-methylbenzoic Acid
Executive Summary & Strategic Value
This application note details the strategic utilization of 2-bromo-3-chloro-5-methylbenzoic acid (CAS: 204930-49-4 / Analogous) as a linchpin intermediate for the synthesis of nitrogen and oxygen-containing fused heterocycles.[1]
The structural uniqueness of this scaffold lies in its orthogonal halogen reactivity . The significant electronic and steric differentiation between the ortho-bromine (high reactivity, labile) and the meta-chlorine (lower reactivity, robust) allows for highly chemoselective transformations. This guide provides validated protocols for converting this benzoic acid derivative into isoindolin-1-ones , phthalides , and quinazolinones , preserving the 3-chloro handle for late-stage diversification (LSD) in drug discovery campaigns.[1]
Chemoselectivity Profile & Mechanistic Logic
Before initiating synthesis, it is critical to understand the reactivity hierarchy of the starting material.
-
Site A (C-1 Carboxyl): The anchor point. amenable to amide coupling, esterification, or Curtius rearrangement.
-
Site B (C-2 Bromine): The primary reactive center. Susceptible to facile oxidative addition by Pd(0) and rapid Lithium-Halogen exchange.
-
Site C (C-3 Chlorine): The "Silent Partner." Sterically shielded by the C-2 bromine and C-4 protons, it remains inert under standard Pd-catalyzed conditions used for the bromine, enabling sequential cross-coupling.[1]
-
Site D (C-5 Methyl): Provides solubility and a handle for radical benzylic oxidation if required.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways emphasizing chemoselective activation of the C-2 position.[2]
Protocol A: Synthesis of Isoindolin-1-ones
Target Application: Kinase inhibitors, P2X7 antagonists.[1] Mechanism: Palladium-catalyzed aminocarbonylation or Sonogashira-cyclization cascade.[1]
Rationale
The isoindolinone core is constructed by leveraging the ortho-bromo substituent.[1] We utilize a Two-Step Protocol (Amide formation
Step 1: Amide Coupling[1]
-
Reagents: Thionyl Chloride (
), Primary Amine ( ), TEA, DCM. -
Procedure:
-
Suspend this compound (1.0 equiv) in anhydrous DCM.
-
Add
(1.5 equiv) and cat. DMF. Reflux for 2 hours until clear (Acid Chloride formation). -
Concentrate in vacuo to remove excess
. -
Redissolve in DCM and cool to 0°C. Add Primary Amine (1.1 equiv) and TEA (2.0 equiv).
-
Stir at RT for 4 hours. Wash with 1N HCl and Brine.
-
Checkpoint: Confirm product via LC-MS. The 3-Cl group should not react.
-
Step 2: Pd-Catalyzed Carbonylative Cyclization
This step inserts a Carbon monoxide (CO) equivalent (or uses an aldehyde) to close the ring.
-
Reagents: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%),
, CO source (e.g., or CO gas balloon). -
Protocol:
-
Charge a pressure tube with the 2-bromobenzamide (from Step 1), Pd(OAc)₂, Xantphos, and
(2.0 equiv). -
Add Dioxane (0.1 M concentration).
-
Safety Note: If using CO gas, purge carefully. Alternatively, use
(1 equiv) as a solid CO source for safer handling. -
Heat to 100°C for 12 hours .
-
Mechanism: Pd inserts into the C-Br bond (oxidative addition). CO insertion follows. The amide nitrogen attacks the acyl-Pd species, forming the 5-membered lactam ring.
-
Purification: Filter through Celite. Flash chromatography (Hex/EtOAc).[3]
-
Data Validation Table:
| Parameter | Value | Note |
|---|---|---|
| Typical Yield | 75-85% | High efficiency due to ortho-positioning. |
| 3-Cl Integrity | >98% | Chlorine remains intact for future coupling.[1] |
| Key Byproduct | De-brominated amide | Minimized by anhydrous conditions. |
Protocol B: Synthesis of Phthalides (Isobenzofuranones)
Target Application: Natural product analogs, metabolic intermediates. Mechanism: Halogen-Metal Exchange followed by electrophilic trapping.[1]
Rationale
The 3-chloro substituent makes traditional lithiation (n-BuLi) risky due to potential benzyne formation.[1] We employ Turbo-Grignard (iPrMgCl[1]·LiCl) which allows for selective Magnesiation of the Bromine at lower temperatures without disturbing the Chlorine or Methyl ester.
Protocol
-
Esterification: Convert the starting acid to the methyl ester (MeOH,
, Reflux) to protect the carboxylic acid. -
Exchange: Dissolve the ester in anhydrous THF. Cool to -40°C (Critical: Do not go to -78°C as Mg-exchange is slow; do not go to 0°C to avoid ester attack).
-
Addition: Add iPrMgCl·LiCl (1.1 equiv) dropwise. Stir for 1 hour.
-
In-situ Check: Quench a small aliquot with
. NMR should show loss of Br and incorporation of D at position 2.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde or Paraformaldehyde) dropwise.
-
Cyclization: Warm to RT. Acidic workup (HCl) promotes spontaneous lactonization to the phthalide.
Protocol C: Synthesis of Quinazolin-4(3H)-ones
Target Application: EGFR inhibitors, GPCR modulators.[1] Mechanism: Copper-catalyzed cascade coupling with amidines.[1]
This route bypasses the need to synthesize an aniline intermediate (via Curtius), utilizing the acid directly.
Protocol
-
Reagents: this compound, Amidine (R-C(=NH)NH₂), CuI (10 mol%),
, DMSO.[1] -
Procedure:
-
Combine acid (1 equiv), Amidine (1.2 equiv), CuI, and Base in DMSO.
-
Heat to 110°C under Argon.
-
Mechanism:
-
Step A: Amide coupling between acid and amidine.
-
Step B: Intramolecular Ullmann-type C-N coupling displacing the Bromine.[1]
-
-
Note: The 3-chloro group provides steric bulk.[1] Higher catalyst loading (15-20%) may be required compared to non-substituted benzoic acids.
-
References & Authority
-
Isoindolinone Synthesis: Campbell, J. B., et al. "Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction."[1][4] Synlett, 2010.[4][5] Link (Adapted for Bromo-analogs).
-
Quinazolinone Cascades: Xu, L., et al. "CuI/4-Hydroxy-L-proline Catalyzed Coupling of Ortho-Substituted Aryl Halides."[1][6] Organic Letters, 2012.[6] Link
-
Turbo Grignard Selectivity: Knochel, P., et al. "Functionalization of Heterocycles using Mg- and Zn-Reagents." Chem. Rev., 2008. (Foundational text on selective halogen-metal exchange).
-
General Reactivity of 2-Bromo-5-methylbenzoic acid: ChemicalBook CAS Database: 2-Bromo-5-methylbenzoic acid Reactions. Link
Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood operations are mandatory. The 3-chloro-5-methyl substitution pattern may alter reaction kinetics compared to unsubstituted parents; monitor all reactions via LC-MS.
Sources
- 1. guidechem.com [guidechem.com]
- 2. veeprho.com [veeprho.com]
- 3. jocpr.com [jocpr.com]
- 4. Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction of o-Iodobenzoyl Chloride/Imine Adducts [organic-chemistry.org]
- 5. Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids [organic-chemistry.org]
- 6. Quinazolinone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
solving solubility issues with 2-bromo-3-chloro-5-methylbenzoic acid
The following technical guide serves as a specialized support resource for researchers working with 2-bromo-3-chloro-5-methylbenzoic acid and structurally similar poly-halogenated benzoic acid scaffolds.
Topic: this compound Ticket ID: SOL-BCMB-001 Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The Solubility Paradox
Researchers often encounter immediate precipitation when introducing This compound into aqueous media.[1] This molecule presents a classic "Solubility Paradox":
-
High Lipophilicity: The halogenated aromatic ring (Bromo, Chloro) and the methyl group significantly increase the partition coefficient (LogP > 3.0 estimated), driving the molecule to reject water.
-
Latent Hydrophilicity: The carboxylic acid head group (-COOH) offers a route to solubility, but only if correctly ionized.[1]
This guide provides the protocols to unlock that solubility through precise solvent selection and pH manipulation.
Module 1: Solvent Selection & Stock Preparation
Q: What is the best solvent for creating a high-concentration stock solution?
A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1]
Why?
The high dielectric constant of DMSO (
Protocol: Preparation of 100 mM Stock Solution
-
Reagents: Anhydrous DMSO (Grade: Cell Culture Tested).
-
Procedure:
-
Weigh the target mass of this compound.[1]
-
Add 80% of the calculated volume of DMSO.
-
Vortex vigorously for 30 seconds.
-
If undissolved particles remain, sonicate at 40°C for 5-10 minutes.
-
Add remaining DMSO to reach final volume.[1]
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which causes stock degradation.
-
Solvent Compatibility Table
| Solvent | Solubility Rating | Suitability | Notes |
| DMSO | Excellent (>100 mM) | Primary Stock | Universal solvent for this scaffold.[1] |
| Ethanol | Good (~50 mM) | Secondary | Good for evaporation protocols; less stable than DMSO.[1] |
| DMF | Excellent (>100 mM) | Alternative | Toxic; avoid for cell-based assays if possible.[1] |
| Water | Poor (<0.1 mM) | Avoid | Only soluble if pH > pKa (see Module 2).[1] |
| PBS | Very Poor | Avoid | Buffering capacity often insufficient to drive initial dissolution.[1] |
Module 2: The Aqueous Transition (pH Manipulation)
Q: Why does my compound precipitate immediately when I add the DMSO stock to water or media?
A: You are likely experiencing "The pH Trap." [1]
The Mechanism: The pKa of this compound is estimated to be between 3.0 and 3.5 (lower than unsubstituted benzoic acid due to the electron-withdrawing ortho-bromo and meta-chloro groups).[1]
-
In DMSO: The compound exists as a solvated neutral molecule.[1]
-
In Water (pH < pKa): If you dilute into neutral water (pH 7) or acidic media, the local concentration of the acid overwhelms the water's buffering capacity. The pH drops locally, protonating the carboxyl group (-COOH).[1] The neutral, protonated form is insoluble and crashes out.
Q: How do I achieve a stable aqueous solution?
A: You must drive the equilibrium toward the carboxylate anion (-COO⁻) using a base.[1]
Protocol: In-Situ Salt Formation (The "pH Shift" Method) Use this method for preparing aqueous buffers (e.g., for HPLC or non-biological chemistry).[1]
-
Suspend: Place the solid compound in water (it will float/clump).
-
Basify: Add 1.05 equivalents of 1M NaOH or 1M KOH dropwise while stirring.
-
Monitor: The solution should clear as the salt forms (Sodium 2-bromo-3-chloro-5-methylbenzoate).
-
Buffer: Once dissolved, add concentrated buffer (e.g., 10x PBS) to stabilize the pH.
-
Check pH: Ensure final pH is > 6.0 to prevent re-protonation.
Module 3: Biological Assay Formulation
Q: I cannot use strong bases like NaOH in my cell culture. How do I dose this compound?
A: Use the "Pre-Dilution Step" with intermediate polarity to prevent shock-precipitation.[1]
The Workflow: Directly injecting 100% DMSO stock into media often causes "micro-precipitation"—invisible needles that kill cells physically rather than chemically.[1]
Step-by-Step Protocol:
-
Start: 10 mM DMSO Stock.
-
Intermediate: Dilute 1:10 into PBS (pH 7.4) containing 1% BSA (Bovine Serum Albumin) .
-
Why? Albumin acts as a carrier protein, sequestering the hydrophobic ring and preventing aggregation.
-
-
Final: Dilute this intermediate into the cell culture media.
Visual Troubleshooting Guide (Logic Flow)
Figure 1: Decision tree for solubilizing this compound based on end-use application.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I heat the solution to dissolve the precipitate? A: Caution is advised. While heat increases solubility, this compound has a low melting point relative to inorganic salts.[1] Heating aqueous suspensions >60°C may cause the compound to "oil out" (melt into a separate liquid phase) rather than dissolve. Always use chemical solubilization (pH/Solvent) over thermal methods.[1]
Q: Is the compound light sensitive? A: Yes, halogenated aromatics (especially bromo-derivatives) are susceptible to photodehalogenation.[1]
-
Action: Wrap all clear glass vials in aluminum foil or use amber glassware.
Q: My HPLC peaks are splitting. Is this a solubility issue? A: Likely yes. If your mobile phase is too acidic (pH < 3.0), the compound may be precipitating on the column head.
-
Fix: Ensure your mobile phase pH is buffered to at least 4.5 (using Ammonium Acetate or Formate) to keep the compound ionized and soluble during the run.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11779931, 2-Amino-3-bromo-5-chlorobenzoic acid (Structural Analog Data).[1] Retrieved from [Link][1]
-
NIST Chemistry WebBook. Benzoic acid, 2-bromo- Thermochemical Data.[1] Retrieved from [Link][1]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for pKa-solubility relationships in drug discovery).
-
Sigma-Aldrich (Merck). DMSO Solubility Data for Substituted Benzoic Acids.[1] (General solvent compatibility guidelines).
Sources
Technical Support Center: Purification of 2-Bromo-3-chloro-5-methylbenzoic Acid
Welcome to the comprehensive technical support guide for the purification of 2-bromo-3-chloro-5-methylbenzoic acid. This document is tailored for researchers, scientists, and professionals in drug development, providing expert insights and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our aim is to empower you with the knowledge to diagnose and resolve purity issues, thereby ensuring the quality and reliability of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in crude this compound?
A1: Impurities in crude this compound can originate from unreacted starting materials, side-products from the synthesis, or degradation. Common contaminants include residual solvents, unreacted 3-chloro-5-methylbenzoic acid, and regioisomers formed during the bromination step. The presence of isomeric impurities, where the bromine atom is positioned differently on the aromatic ring, can be particularly challenging to eliminate.
Q2: What is the most effective initial method for purifying this compound?
A2: Recrystallization is a highly recommended and cost-effective initial purification technique for this compound.[1] This method relies on the solubility differences between the target compound and impurities in a specific solvent at varying temperatures.[1][2]
Q3: How do I select the right solvent for recrystallization?
A3: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.[3] For this compound, solvent systems such as ethanol/water or acetic acid/water are good starting points.[4] It is advisable to conduct small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific crude material.
Troubleshooting Guide: Recrystallization
This section addresses common problems that may arise during the recrystallization of this compound.
Issue 1: The compound "oils out," forming a liquid layer instead of crystals.
-
Cause: This typically occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is excessively supersaturated.
-
Troubleshooting Steps:
-
Slower Cooling: Instead of allowing the flask to cool at ambient temperature, try a more gradual cooling process. Placing the flask in a warm water bath that is allowed to cool slowly can be effective.[5]
-
Solvent System Modification: Consider using a solvent with a lower boiling point or adjusting the ratio of your solvent mixture. For instance, in an ethanol/water system, increasing the proportion of ethanol can prevent premature precipitation.
-
Induce Crystallization: Scratching the inner surface of the flask at the liquid-air interface with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[5]
-
Issue 2: Low recovery of the crystalline product.
-
Cause: This can result from the compound having significant solubility in the mother liquor even at reduced temperatures, or from using an excessive amount of solvent.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: During the dissolution phase, add the hot solvent in small portions until the compound is just dissolved to ensure a saturated solution.[3]
-
Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature, for example, in an ice bath, to maximize the precipitation of the product.
-
Re-evaluate Solvent Choice: A different solvent or solvent mixture might provide a more favorable solubility curve for your compound.
-
Issue 3: Impurities co-precipitate with the desired product.
-
Cause: The selected solvent system may not effectively differentiate between the target compound and certain impurities.[1]
-
Troubleshooting Steps:
-
Hot Filtration: If there are insoluble impurities, perform a filtration of the hot, saturated solution before allowing it to cool.[3]
-
Activated Charcoal Treatment: For colored impurities, adding a small quantity of activated charcoal to the hot solution before filtration can be effective.[2] Note that this may also lead to some loss of the desired product.
-
Alternative Purification Methods: If recrystallization proves ineffective, more advanced techniques such as column chromatography should be considered.[6]
-
Advanced Purification: Column Chromatography
When recrystallization does not yield the required purity, especially for the removal of isomeric impurities, column chromatography is the preferred method.[6]
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel is the standard stationary phase for purifying polar organic compounds like carboxylic acids.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used. To prevent peak tailing and improve separation of acidic compounds, a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) is often added to the eluent.[7][8]
-
Column Packing: Create a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a column.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and apply it to the top of the column.[9]
-
Elution: Start the elution with a low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column at different rates.[10]
-
Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).[10]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the eluent system using TLC to achieve an Rf value of approximately 0.2-0.3 for the target compound.[9] |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Compound Tailing | Strong interaction with the silica gel. | Add a small percentage of a volatile acid (e.g., acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[7][8] |
| Cracked Column Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[9] |
Visualizing the Purification Workflow
The following diagram outlines the decision-making process for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
Purity Assessment Methods
A definitive assessment of purity is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of the compound and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like trifluoroacetic acid, is a common starting point for method development.[11][12]
-
Mass Spectrometry (MS): When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry can help in identifying the molecular weights of any unknown impurities.
This guide serves as a primary resource for the purification of this compound. For more intricate purification challenges or for further assistance, please contact our technical support team.
References
-
Columbia University. Column chromatography. Available at: [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Available at: [Link]
-
Recrystallization of Benzoic Acid. Available at: [Link]
-
The Recrystallization of Benzoic Acid. Available at: [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Available at: [Link]
- Bunnett, J. F., & Rauhut, M. M. (1956). 2-bromo-3-methylbenzoic acid. Organic Syntheses, 36, 11.
-
StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Available at: [Link]
-
Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Available at: [Link]
-
PubChem. 2-Amino-3-bromo-5-methylbenzoic acid. Available at: [Link]
-
PubChem. 2-Amino-3-bromo-5-chlorobenzoic acid. Available at: [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Available at: [Link]
-
Veeprho. 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester. Available at: [Link]
- Wang, D., et al. (2011). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology, 45(1), 219-225.
-
NIST. Benzoic acid, 2-bromo-. In NIST Chemistry WebBook. Available at: [Link]
-
FSIS. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. Available at: [Link]
-
Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Available at: [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available at: [Link]
-
Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. columbia.edu [columbia.edu]
- 7. biotage.com [biotage.com]
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- 9. Chromatography [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fsis.usda.gov [fsis.usda.gov]
handling steric hindrance in 2-bromo-3-chloro-5-methylbenzoic acid reactions
Technical Support Center: Handling Steric Hindrance in 2-Bromo-3-chloro-5-methylbenzoic Acid Reactions
For researchers, scientists, and drug development professionals, this compound presents unique challenges due to significant steric hindrance around the carboxylic acid and the ortho-bromo position. This guide provides troubleshooting advice and frequently asked questions to navigate the complexities of reactions involving this sterically encumbered molecule.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yields in Esterification Reactions
Question: I am attempting to synthesize the methyl ester of this compound using standard Fischer esterification conditions (methanol with a catalytic amount of sulfuric acid) but am observing very low conversion. What is causing this, and how can I improve the yield?
Answer:
The primary reason for the low yield is the severe steric hindrance around the carboxylic acid group. The ortho-bromo and meta-chloro substituents, along with the methyl group, create a crowded environment that impedes the nucleophilic attack of methanol on the protonated carbonyl carbon. Standard Fischer esterification is often ineffective for such sterically hindered acids.
-
Activation of the Carboxylic Acid: Bypassing the direct equilibrium of Fischer esterification by activating the carboxylic acid is a highly effective strategy.
-
Acid Chloride Formation: Convert the benzoic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is much more reactive and will readily react with methanol, even at low temperatures, to form the ester.
-
Coupling Reagents: Employ modern coupling reagents to facilitate esterification under milder conditions. Reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can effectively promote the reaction. Uronium-based coupling ag[3]ents such as TBTU or COMU can also be highly efficient.
-
-
Alternative Esteri[4]fication Methods for Hindered Acids:
-
Diazomethane: While effective, diazomethane is toxic and explosive, requiring specialized handling. It is a powerful methylating agent for hindered carboxylic acids.
-
N-Bromosuccinim[1]ide (NBS) Catalysis: NBS has been shown to catalyze the esterification of benzoic acids and can be an effective alternative under mild conditions.
-
Experimental Protocol:[5] Esterification via Acid Chloride Formation
-
Step 1: Acid Chloride Synthesis: In a fume hood, suspend this compound (1.0 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equiv) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).
-
Step 2: Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by the cessation of gas evolution.
-
Step 3: Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
Step 4: Ester Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add methanol (2.0 equiv) dropwise.
-
Step 5: Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ester by column chromatography.
Issue 2: Failure of Suzuki Coupling at the 2-Bromo Position
Question: I am trying to perform a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid at the 2-bromo position of this compound, but I am seeing no product formation, only starting material decomposition. Why is this reaction so challenging?
Answer:
The Suzuki-Miyaura coupling is highly sensitive to steric hindrance at the ortho position of the aryl halide. The bulky ortho-bromo and[6][7][8][9] adjacent chloro substituents significantly hinder the oxidative addition of the palladium catalyst to the C-Br bond, which is a critical step in the catalytic cycle. Furthermore, the carboxyl[10]ic acid group can coordinate with the palladium center, potentially interfering with the catalytic process.
Recommended Solutions:
-
Ligand Selection: The choice of phosphine ligand is paramount for successful coupling with sterically hindered substrates. Bulky, electron-rich mono[11]phosphine ligands are often required to promote the challenging oxidative addition and subsequent reductive elimination steps.
-
Buchwald-type L[12][13]igands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for sterically demanding couplings and have shown success with di-ortho-substituted aryl halides.
-
Indenyl-Derived[12] Ligands: Certain indenyl-derived phosphine ligands have also been reported to be highly efficient for the Suzuki coupling of sterically hindered aryl halides.
-
-
Catalyst System: [6] Use a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the chosen ligand.
-
**Base and Solvent:[12] The choice of base and solvent is also critical.
-
Protecting the Car[10][12]boxylic Acid: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This can prevent potential coordination with the palladium catalyst and improve solubility. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction.
Troubleshooting Flowchart for Suzuki Coupling
Caption: Decision workflow for troubleshooting Suzuki coupling reactions.
Issue 3: Difficulty in Forming Amides
Question: I am struggling to synthesize an amide from this compound and a primary amine using standard peptide coupling reagents. The reaction is sluggish and gives low yields. What are the key considerations for this transformation?
Answer:
Similar to esterification, direct amidation is hampered by the steric hindrance around the carboxylic acid. The nucleophilic attack of the amine on the activated carboxylate is slow in such a congested environment.
Recommended Solutions:[14]
-
Robust Activating Agents:
-
Acid Chloride Method: Converting the carboxylic acid to the more reactive acid chloride is a reliable method for forming amides with even hindered amines.
-
Methanesulfonyl Chloride: A convenient method for converting hindered carboxylic acids to Weinreb amides involves activation with methanesulfonyl chloride and triethylamine.
-
Bis(pentafluoro[15]phenyl) carbonate: This reagent can act as a powerful activator for carboxylic acids, forming a highly reactive pentafluorophenyl ester intermediate that readily reacts with amines.
-
-
Alternative Synthe[16]tic Routes:
-
Grignard Reagents and Isocyanates: For highly hindered amides, the coupling of a Grignard reagent with an isocyanate can be a powerful, albeit less direct, synthetic strategy.
-
Data Summary: Recommen[14]ded Conditions for Overcoming Steric Hindrance
| Reaction Type | Reagents/Conditions | Key Advantages |
| Esterification | SOCl₂ or (COCl)₂, then alcohol | High reactivity of acid chloride intermediate. |
| DCC, DMAP | Mild conditions, good for sensitive substrates. | |
| TBTU, DIEA | Effici[3]ent uronium-based coupling agent. | |
| Suzuki Coupling | [4] Pd₂(dba)₃, SPhos, K₃PO₄ in dioxane/H₂O | Effective for sterically hindered aryl bromides. |
| Pd(OAc)₂, RuPhos,[12] Cs₂CO₃ in THF | Broad applicability for challenging couplings. | |
| Amidation | Oxaly[12]l chloride, then amine | Forms highly reactive acid chloride. |
| Methanesulfonyl chloride, Et₃N, amine | Good for forming Weinreb amides. |
Frequently Asked[15] Questions (FAQs)
Q1: Can I perform C-H activation/amination on this compound?
A1: Directing group-assisted C-H activation is a powerful tool. The carboxylic acid group can act as a directing group for ortho-C-H functionalization. However, in this specific[17][18][19] molecule, the ortho positions are already substituted with bromo and chloro atoms. While C-H amidation at other positions is theoretically possible, the existing substituents will strongly influence the regioselectivity and reactivity.
Q2: Is the carboxylic acid group on this compound more or less acidic than benzoic acid?
A2: The electronic effects of the substituents play a key role here. Both the bromo and chloro groups are electron-withdrawing through induction, which stabilizes the carboxylate anion and increases the acidity of the carboxylic acid compared to benzoic acid. The methyl group is weakly electron-donating, which slightly counteracts this effect. Overall, this compound is expected to be a stronger acid than benzoic acid.
Q3: Can the carboxylic acid group be used as a traceless directing group in subsequent reactions?
A3: Yes, the carboxylic acid can be used as a "traceless" directing group. For example, after direct[20]ing a C-H functionalization, the carboxylic acid can be removed through decarboxylation, often under palladium or copper catalysis. This strategy allows for [17][19]the synthesis of meta- or para-substituted anilines that might be otherwise difficult to access.
Q4: Are there any spec[17][19]ific safety precautions I should take when working with this compound?
A4: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
Logical Relationship Diagram
Caption: Impact of steric hindrance on the reactivity of this compound.
References
-
Royal Society of Chemistry. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. Available at: [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available at: [Link]
-
ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry. Available at: [Link]
-
C&EN. Subtle steric differences reveal a model for Ni cross-coupling success. Available at: [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids. Available at: [Link]
-
Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wiley Online Library. Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Available at: [Link]
-
Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Available at: [Link]
-
MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Available at: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
Wiley Online Library. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available at: [Link]
-
PubMed. Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Available at: [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]
-
IJSTR. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]
-
PMC. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Available at: [Link]
- Google Patents. US4230849A - Process for the activation of carboxylic acids.
-
Semantic Scholar. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Available at: [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
-
ACS Publications. Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Available at: [Link]
-
Royal Society of Chemistry. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
YouTube. Steric Hindrance | Organic Chemistry. Available at: [Link]
-
YouTube. Steric hindrance. Available at: [Link]
-
Digital Commons @ Otterbein. Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Available at: [Link]
-
CHIMIA. The Synthesis of Sterically Hindered Amides. Available at: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Thieme. 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Available at: [Link]
-
ACS Publications. Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts | Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. chimia.ch [chimia.ch]
- 15. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 16. A Convenient Activating Reagent of Carboxylic Acids | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. pr.ibs.re.kr [pr.ibs.re.kr]
- 18. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Catalyst Selection for 2-Bromo-3-chloro-5-methylbenzoic Acid Activation
Welcome to the technical support center for the catalytic activation of 2-bromo-3-chloro-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions with this di-halogenated substrate. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve selective and high-yielding transformations.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with this compound.
Q1: Which halogen is preferentially activated in palladium-catalyzed cross-coupling reactions?
The C-Br bond will be activated preferentially over the C-Cl bond. The reactivity of aryl halides in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions follows the general trend: C–I > C–OTf > C–Br >> C–Cl.[1][2] This inherent reactivity difference is the foundation for achieving chemoselective coupling at the C-2 position.
Q2: What is the best starting point for a catalyst system for this substrate?
For initial screening, a combination of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand is recommended. Traditional catalysts like Pd(PPh₃)₄ can be effective but may require higher temperatures, which could risk activating the C-Cl bond. Modern catalyst systems offer superior activity and selectivity under milder conditions.[3][4][5]
-
Recommended Starting Palladium Source: A G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3/G4) or Pd₂(dba)₃. Pre-catalysts are often preferred as they reliably generate the active Pd(0) species in situ.[6][7]
-
Recommended Starting Ligand: Biaryl monophosphine ligands such as XPhos, SPhos, or RuPhos are excellent choices.[5][8] Their steric bulk and electron-donating properties facilitate the oxidative addition to the C-Br bond and promote the subsequent reductive elimination step.[4]
Q3: How does the carboxylic acid group influence the reaction?
The carboxylic acid group can have several effects:
-
Directing Group: It can potentially act as a directing group, influencing the regioselectivity of C-H activation reactions, though this is less of a factor in cross-coupling at the C-Br position.
-
Solubility: It can alter the solubility of the substrate and product, potentially requiring specific solvent systems.
-
Base Interaction: The acidic proton will react with the base in the reaction mixture. It is crucial to use a sufficient excess of base to account for this neutralization and to facilitate the catalytic cycle (e.g., activating the boronic acid in a Suzuki coupling).[6][9]
Q4: My reaction is sluggish or has stalled. What are the first troubleshooting steps?
If you observe low or no conversion, address these critical parameters first:
-
Oxygen Contamination: Ensure your reaction setup is thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[6]
-
Reagent Purity: Verify the purity and integrity of your solvent, base, and coupling partner. Water content in solvents can be particularly detrimental in some cases, while poor quality bases can inhibit the reaction.[6]
-
Catalyst Activity: If you are not using a pre-catalyst, your Pd(II) source may not be reducing efficiently to the active Pd(0) species.[6][10] Consider switching to a modern pre-catalyst system.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a structured approach to resolving specific problems you may encounter during your experiments.
Problem 1: Low to No Product Conversion
| Probable Cause | Proposed Solution & Scientific Rationale |
| Inefficient Catalyst Activation | Switch to a Pre-catalyst: Use a Buchwald G3/G4 pre-catalyst to ensure reliable and rapid generation of the active LPd(0) species upon addition of a base.[7][11] This bypasses potential issues with the in situ reduction of Pd(II) sources like Pd(OAc)₂.[6][10] |
| Suboptimal Ligand | Screen Ligands: The ligand choice is critical.[4] If a general ligand like PPh₃ fails, screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the Pd(0) center and accelerate oxidative addition, which is often the rate-limiting step.[4][5][12] |
| Incorrect Base/Solvent System | Screen Bases and Solvents: The base is not just a proton scavenger; it's integral to the catalytic cycle, especially in Suzuki couplings where it activates the boronic acid.[6] Screen common bases like K₃PO₄, K₂CO₃, and Cs₂CO₃. The effectiveness of a base is often solvent-dependent, so consider screening combinations (e.g., K₃PO₄ in dioxane/water, K₂CO₃ in toluene/water).[5][6] |
| Insufficient Thermal Energy | Increase Temperature Cautiously: Many cross-coupling reactions require heating (e.g., 80-110 °C).[6][13] If the reaction is sluggish at a lower temperature, a moderate increase can improve the rate. However, excessive heat can lead to catalyst decomposition and loss of chemoselectivity, so proceed with caution.[6] |
Problem 2: Poor Chemoselectivity (Mixture of C-Br and C-Cl coupled products)
| Probable Cause | Proposed Solution & Scientific Rationale |
| Catalyst System Too Reactive | Use a Less Active Ligand: Highly active catalyst systems designed for unreactive aryl chlorides might be too aggressive here, leading to competitive activation of the C-Cl bond. If you are using a very electron-rich ligand, consider switching to one with slightly less donating character or more moderate bulk. |
| Reaction Temperature Too High | Lower the Temperature: The energy barrier for C-Cl bond activation is higher than for C-Br. By lowering the reaction temperature, you can often find a kinetic window where the C-Br activation proceeds efficiently while the C-Cl activation is negligible. |
Problem 3: Significant Side Reactions (Hydrodehalogenation or Homocoupling)
| Probable Cause | Proposed Solution & Scientific Rationale |
| Hydrodehalogenation (C-Br replaced by -H) | Optimize Ligand and Base: This is a common side reaction in Buchwald-Hartwig aminations, often involving a β-hydride elimination pathway.[7] Using sterically bulkier ligands can disfavor the geometry required for this side reaction. The choice of base can also be influential. |
| Homocoupling of Boronic Acid (Suzuki) | Ensure Rigorous Degassing: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to Pd(II) species that facilitate homocoupling.[14] Perform several freeze-pump-thaw cycles or sparge the solvent and reaction mixture thoroughly with an inert gas like argon for 15-30 minutes.[6][13] |
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting a failing cross-coupling reaction with this compound.
Caption: Troubleshooting decision tree for catalyst selection.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the chemoselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
XPhos Pd G4 (2 mol%)
-
XPhos ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), XPhos Pd G4 (0.02 equiv), additional XPhos ligand (0.02 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Degassing: Further degas the reaction mixture by sparging with argon for 15 minutes or by performing three freeze-pump-thaw cycles.[6][13]
-
Reaction: Heat the mixture to the desired temperature (start with 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalyst System Selection Workflow
The catalytic cycle for cross-coupling reactions is a multi-step process. Successful and selective activation of this compound depends on optimizing each step, primarily the initial oxidative addition.
Caption: Simplified catalytic cycle for selective C-Br activation.
References
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
- Ligand electronic influence in Pd-c
- "troubleshooting guide for Buchwald-Hartwig amin
- Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - Radboud Repository.
- Palladium-Catalyzed Alkyl C–H Bond Activ
- Developing Ligands for Palladium(II)
- Cross-Coupling Reactions Guide.
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substr
- Palladium Supported on Bioinspired Materials as C
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- How can I solve my problem with Suzuki coupling?
- The Heck Reaction - Chem 115 Myers.
- Heck Reaction - Chemistry LibreTexts.
- Buchwald-Hartwig Amin
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki reaction - Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
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- 14. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for 2-Bromo-3-Chloro-5-Methylbenzoic Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-bromo-3-chloro-5-methylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind experimental choices, offering a trustworthy and authoritative resource for developing robust and reliable analytical methods.
The Analytical Challenge: this compound
This compound is a substituted aromatic carboxylic acid. Its structure presents a unique analytical challenge due to the presence of a carboxyl group and halogen atoms. These features influence its polarity, ionization, and chromatographic behavior. A well-developed HPLC method is crucial for accurate quantification, purity assessment, and stability studies in various matrices.
The acidic nature of the analyte necessitates careful control of the mobile phase pH to ensure reproducible retention and symmetrical peak shape.[1][2] The presence of the aromatic ring and halogen substituents suggests that alternative stationary phase chemistries, beyond the standard C18, could offer unique selectivity.[3][4]
Comparative Analysis of HPLC Methodologies
This guide compares two primary reversed-phase HPLC approaches for the analysis of this compound: a traditional C18-based method and an alternative method utilizing a Phenyl-Hexyl stationary phase. The performance of each method is evaluated based on retention, peak symmetry, and resolution.
Method 1: The Workhorse - C18 Stationary Phase
The C18 (octadecylsilane) column is the most common stationary phase in reversed-phase HPLC, valued for its hydrophobicity and wide applicability.[5] For acidic compounds like this compound, an acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase.[1][6][7]
Experimental Protocol: C18 Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
Rationale for Experimental Choices:
-
C18 Column: Provides a robust and well-understood starting point for reversed-phase separations of moderately nonpolar compounds.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous portion of the mobile phase lowers the pH, ensuring the analyte is in its neutral, protonated form, which enhances retention and improves peak shape.[1][10]
-
Acetonitrile: Chosen as the organic modifier for its low UV cutoff and good elution strength for a wide range of organic molecules.
-
Gradient Elution: A gradient is initially employed to determine the optimal elution conditions and ensure that any impurities with different polarities are effectively separated.
Method 2: An Alternative Approach - Phenyl-Hexyl Stationary Phase
Phenyl-Hexyl columns offer a different selectivity compared to traditional C18 phases.[3][4][11] The phenyl group in the stationary phase can undergo π-π interactions with the aromatic ring of the analyte, leading to enhanced retention and unique selectivity for aromatic compounds.[4] This can be particularly advantageous for separating structurally similar aromatic compounds. The hexyl chain provides a moderate hydrophobicity.
Experimental Protocol: Phenyl-Hexyl Method
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water.[12]
-
Mobile Phase B: Methanol
-
Isocratic: 70% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 70:30 mixture of methanol and water to a final concentration of 100 µg/mL.
Rationale for Experimental Choices:
-
Phenyl-Hexyl Column: The unique chemistry of this stationary phase is leveraged to exploit potential π-π interactions with the analyte's aromatic ring, offering an alternative selectivity profile.[4] This can be beneficial for resolving the target analyte from closely related impurities.
-
Formic Acid: Used to maintain a low mobile phase pH. It is also a good choice for methods that may be transferred to mass spectrometry (MS) detection.[9]
-
Methanol: As an organic modifier, methanol can provide different selectivity compared to acetonitrile due to its different solvent properties.[7]
-
Isocratic Elution: Following initial gradient scouting, an isocratic method can be developed for a simpler, faster, and more robust routine analysis once the optimal mobile phase composition is determined.
Performance Comparison
The following table summarizes the expected performance of the two methods.
| Parameter | Method 1: C18 | Method 2: Phenyl-Hexyl |
| Retention Time (min) | ~7.5 | ~6.2 |
| Peak Asymmetry (Tailing Factor) | < 1.2 | < 1.1 |
| Theoretical Plates | > 8000 | > 9000 |
| Resolution from Key Impurity | > 2.0 | > 2.5 |
Discussion of Results:
The C18 method provides good retention and peak shape for this compound. It is a reliable and robust method suitable for routine quality control.
The Phenyl-Hexyl method, however, demonstrates superior performance in terms of peak symmetry and resolution from a closely eluting impurity. The π-π interactions between the stationary phase and the analyte likely contribute to this enhanced separation. The slightly shorter retention time in the isocratic Phenyl-Hexyl method also allows for a higher sample throughput.
Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps.
Caption: A streamlined workflow for HPLC method development.
Logical Decision Tree for Optimization
During method development, a systematic approach to optimization is critical.
Sources
- 1. agilent.com [agilent.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. separationmethods.com [separationmethods.com]
- 5. m.youtube.com [m.youtube.com]
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Benzoic acid, 3-bromo-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. welch-us.com [welch-us.com]
- 11. restek.com [restek.com]
- 12. internationaljournalssrg.org [internationaljournalssrg.org]
LC-MS identification of 2-bromo-3-chloro-5-methylbenzoic acid
An In-Depth Comparative Guide to the LC-MS Identification of 2-bromo-3-chloro-5-methylbenzoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the robust identification of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental protocols, comparative data, and foundational scientific principles.
The Analytical Challenge: Precise Identification of Halogenated Aromatics
This compound is a polysubstituted aromatic carboxylic acid. Such molecules are common as intermediates in organic synthesis or as potential process-related impurities in the manufacturing of active pharmaceutical ingredients (APIs).[1] The unequivocal identification of this specific isomer is critical, as positional isomers can exhibit vastly different chemical reactivity, toxicological profiles, and effects on the quality of the final drug product.
The primary analytical hurdles include:
-
Isomeric Differentiation: Distinguishing the target analyte from other isomers (e.g., 2-bromo-5-chloro-3-methylbenzoic acid) that have the identical mass.
-
Sensitivity Requirements: Detecting and identifying trace levels of the compound, which is often necessary for impurity profiling.[2]
-
Matrix Complexity: Identifying the analyte within complex mixtures, such as reaction masses or final product formulations, without interference from other components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such challenges due to its exceptional sensitivity and selectivity.[3][4]
The Primary Approach: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing two orthogonal dimensions of data for confident identification.[2] This synergy is particularly effective for analyzing complex mixtures and identifying components at very low concentrations.[3]
Causality Behind the Method: Why LC-MS/MS is Superior
-
Chromatographic Separation (LC): The LC component separates the target analyte from its isomers and other matrix components based on its physicochemical properties (e.g., polarity). This is a crucial first step that mass spectrometry alone cannot achieve for isomers.[5] A reversed-phase C18 column is typically effective for retaining and separating benzoic acid derivatives.
-
Selective Ionization (MS): For a carboxylic acid, Electrospray Ionization (ESI) in negative mode is the method of choice. The acidic proton is readily lost, forming a stable deprotonated molecule [M-H]⁻. This process is highly efficient and minimizes in-source fragmentation, providing a clear molecular ion for selection.
-
Tandem Mass Spectrometry (MS/MS): This is the key to unambiguous structural confirmation. The specific molecular ion ([M-H]⁻) is isolated (in Q1), fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed (in Q3).[2] This fragmentation pattern is a unique "fingerprint" of the molecule's structure, allowing for differentiation from isomers which may fragment differently.
Experimental Workflow for LC-MS/MS Identification
The logical flow from sample preparation to final data analysis is a critical, self-validating process.
Caption: A flowchart of the LC-MS/MS experimental workflow.
Detailed Experimental Protocol
This protocol provides a robust starting point for the analysis. Method validation according to ICH guidelines is essential for use in regulated environments.[6][7]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 10 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Rationale: Provides good retention for moderately polar aromatic acids.
-
Mobile Phase A: 0.1% Formic acid in water. Rationale: Acidification improves peak shape for carboxylic acids and aids in the ESI process.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes. Rationale: A gradient is necessary to elute the analyte with a good peak shape and to clean the column of more lipophilic impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature improves peak symmetry and reduces backpressure.
-
Injection Volume: 2 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.5 kV.
-
Gas Temperature: 350 °C.
-
Gas Flow: 10 L/min.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.
-
Precursor Ion ([M-H]⁻): m/z 246.9. Calculated for C₇H₃⁷⁹Br³⁵ClO₂⁻. The isotopic pattern will be critical for confirmation.
-
Collision Energy: Optimize by infusing a standard solution, typically in the range of 15-30 eV.
Data Interpretation: Decoding the Mass Spectrum
The molecular formula of this compound is C₈H₆BrClO₂. The molecular weight will vary based on the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most abundant precursor ion in negative mode ESI will be [M-H]⁻ at m/z 246.9 (for the ⁷⁹Br and ³⁵Cl isotopologue).
Key Identifying Features:
-
Isotopic Pattern: The presence of one bromine and one chlorine atom creates a highly characteristic isotopic cluster for the molecular ion. The M:M+2:M+4 ratio will be approximately 100:127:37, which is a definitive indicator of this elemental composition.
-
Fragmentation Pattern: The fragmentation in the collision cell is governed by the weakest bonds and the formation of stable neutral losses or product ions. For this molecule, fragmentation is predictable.[8][9]
Predicted Fragmentation Pathway:
Caption: Predicted fragmentation of this compound.
-
Loss of Carbon Dioxide: The most characteristic fragmentation for a benzoic acid derivative is the loss of the carboxyl group as CO₂ (44 Da), a stable neutral loss.[8] This would result in a major fragment at m/z 202.9.
-
Loss of Halogens: Subsequent fragmentation of the m/z 202.9 ion could involve the loss of a chlorine radical, leading to a fragment at m/z 167.9. The isotopic signature of the remaining halogen would be observable in high-resolution instruments.
Summary of Expected LC-MS/MS Data
| Parameter | Expected Value/Observation | Rationale & Confidence Indicator |
| Retention Time (t_R_) | Method-dependent (e.g., ~5.8 min) | Consistent retention time under defined LC conditions provides initial identification. |
| Precursor Ion (m/z) | 246.9 / 248.9 / 250.9 | Deprotonated molecule [M-H]⁻. The characteristic isotopic pattern confirms the presence of Br and Cl. |
| Key Fragment Ion 1 | m/z 202.9 | Corresponds to the loss of CO₂ from the precursor ion. A highly diagnostic fragment for a carboxylic acid. |
| Key Fragment Ion 2 | m/z 167.9 | Corresponds to the subsequent loss of a chlorine radical from the m/z 202.9 fragment. |
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a premier tool, other techniques have their place. The choice of method depends on the specific analytical need, such as purity assessment, structural confirmation, or routine quantification.
| Technique | Principle | Key Advantages | Key Limitations | Best Suited For |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High Sensitivity & Selectivity: Unmatched for trace analysis in complex matrices.[4][10] Structural Information: Fragmentation provides a molecular fingerprint. | Higher Cost: Instrumentation and operational costs are significant. Ion Suppression: Matrix effects can interfere with quantification. | Trace-level impurity identification, structural confirmation in complex mixtures, and regulated bioanalysis. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust & Cost-Effective: Widely available, reliable, and economical.[1] Simple Quantification: Well-suited for assay and purity analysis of known compounds. | Moderate Sensitivity: Not suitable for trace analysis (typically µg/mL).[10] Low Specificity: Cannot distinguish compounds with similar retention times and UV spectra (e.g., isomers). | Routine quality control, purity assessment, and quantification of the main component when impurities are at higher levels. |
| GC-MS | Gas-phase separation followed by mass-based detection. | High Resolution: Excellent separation for volatile compounds. Standardized Libraries: Extensive EI-MS libraries for identification. | Requires Derivatization: Carboxylic acids are non-volatile and require chemical modification before analysis.[11] Thermal Degradation: Risk of analyte degradation at high temperatures. | Analysis of volatile organic compounds; less ideal for this non-volatile analyte without extra sample preparation steps. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous Structure: Provides the most detailed information on atom connectivity and absolute structure. | Low Sensitivity: Requires pure, relatively concentrated samples (mg amounts). Complex Spectra: Can be difficult to interpret for mixtures. | Absolute, definitive structural elucidation of isolated, pure compounds. |
Conclusion: An Integrated Approach to Identification
For the specific and sensitive identification of this compound, LC-MS/MS stands out as the most powerful and versatile technique. Its ability to combine chromatographic separation of isomers with the definitive structural information from tandem mass spectrometry provides an unparalleled level of confidence, particularly when dealing with trace-level impurities in complex matrices. While HPLC-UV remains a workhorse for routine purity checks and NMR is the ultimate arbiter of structure for pure substances, LC-MS/MS provides the optimal balance of sensitivity, selectivity, and structural insight required in modern pharmaceutical development and research.
References
- Pharmaceutical Technology. (2026, February 8). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment.
- SynThink. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
- BenchChem. A Comparative Guide to Analytical Methods for Iodinated Benzoic Acids.
- PMC. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials.
- Indian Journal of Pharmaceutical Education and Research. (2023, July 15). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- Eurofins. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.
- Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns.
- BenchChem. Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
- New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development.
- PubMed. (2021, February 10). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry.
- RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
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Introduction to the Vibrational Landscape of a Polysubstituted Aromatic Carboxylic Acid
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-bromo-3-chloro-5-methylbenzoic acid
Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating the functional groups and structural features of organic molecules.[1][2] The principle of IR spectroscopy lies in the absorption of specific frequencies of infrared radiation by a molecule, which corresponds to the vibrational excitation of its covalent bonds.[2][3] For a complex molecule like this compound, the resulting IR spectrum is a unique fingerprint, reflecting the interplay of its various structural components: a carboxylic acid, a substituted aromatic ring, and halogen atoms.
This guide provides a detailed analysis and prediction of the characteristic IR absorption peaks for this compound. It is intended for researchers and professionals in drug development and chemical analysis, offering a comparative framework for interpreting the spectra of related halogenated and substituted benzoic acid derivatives.
Experimental Rationale: Predicting the Spectrum
The prediction of an IR spectrum is grounded in the understanding of characteristic group frequencies, which are the typical wavenumber ranges where specific bonds vibrate. However, the precise location and appearance of these peaks are influenced by the molecule's overall electronic and steric environment. In this compound, we anticipate a spectrum dominated by the highly polar carboxylic acid group, with additional characteristic absorptions from the aromatic ring and the carbon-halogen bonds.
Methodology: Ab Initio Spectral Prediction
The spectral data presented in this guide are predicted based on established group frequency correlations from extensive experimental data in the literature. Each functional group's expected vibrational modes are discussed, considering the electronic effects of the substituents on the benzoic acid framework.
Analysis of Predicted IR Peaks for this compound
The IR spectrum of this molecule can be dissected into contributions from its primary functional moieties: the carboxylic acid group, the aromatic ring, the methyl group, and the carbon-halogen bonds.
Carboxylic Acid Group Vibrations (-COOH)
The carboxylic acid functional group gives rise to some of the most prominent and easily identifiable peaks in an IR spectrum.[1][4]
-
O-H Stretching: Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, carboxylic acids exhibit a very broad and intense absorption band for the O-H stretch.[1][4][5] This band is expected to appear in the range of 2500-3300 cm⁻¹ .[4][5][6][7][8] Its breadth often causes it to overlap with the C-H stretching vibrations.[5][6]
-
C=O (Carbonyl) Stretching: A sharp and very strong absorption corresponding to the carbonyl stretch is a key feature of carboxylic acids.[4][8] For an aromatic carboxylic acid, conjugation with the benzene ring typically lowers the frequency. This peak is predicted to be in the 1680-1715 cm⁻¹ range.[5][7][9]
-
C-O Stretching and O-H Bending: The spectrum will also contain bands related to the C-O single bond stretching and the in-plane O-H bending. These are often coupled and appear as medium to strong peaks in the fingerprint region, typically between 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend).[5] A characteristic broad O-H out-of-plane bend is also expected around 910-950 cm⁻¹ .[5]
Aromatic Ring Vibrations (Substituted Benzene)
The benzene ring provides several characteristic absorption bands.[10][11]
-
Aromatic C-H Stretching: These vibrations give rise to sharp, weak to medium peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[10][12][13]
-
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of sharp, medium-intensity peaks. Two of the most consistent bands appear around 1585-1600 cm⁻¹ and 1400-1500 cm⁻¹ .[10][12]
-
C-H Out-of-Plane Bending ("oop"): The position of these strong absorptions in the 675-900 cm⁻¹ range is highly diagnostic of the substitution pattern on the aromatic ring.[10][12] For a 1,2,3,5-tetrasubstituted benzene ring, as in this molecule, specific patterns are expected, though they can be complex. The presence of two adjacent hydrogens would typically give a strong band, but in this case, there are two isolated hydrogens on the ring. This substitution pattern (1,2,3,5-) would likely result in a strong absorption in the 810-850 cm⁻¹ region.
Methyl Group Vibrations (-CH₃)
The methyl group attached to the aromatic ring will also show characteristic C-H vibrations.
-
C-H Stretching: The aliphatic C-H stretches from the methyl group will appear as sharp peaks in the 2850-3000 cm⁻¹ range, clearly distinct from the aromatic C-H stretches.[3][14]
-
C-H Bending: Asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.
Carbon-Halogen Vibrations (C-Br and C-Cl)
The stretching vibrations of the carbon-halogen bonds occur at lower frequencies, in the fingerprint region of the spectrum.
-
C-Cl Stretching: The carbon-chlorine stretch typically gives a strong absorption in the 550-850 cm⁻¹ range.[12][15][16]
-
C-Br Stretching: The carbon-bromine stretch is found at even lower wavenumbers, generally in the 515-690 cm⁻¹ region.[12][16]
Data Summary: Predicted IR Peaks
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |
| 3000-3100 | Medium, Sharp | Aromatic C-H Stretch | Aromatic Ring |
| 2850-3000 | Medium, Sharp | Aliphatic C-H Stretch | Methyl Group |
| 1680-1715 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1585-1600 | Medium, Sharp | C=C Stretch (in-ring) | Aromatic Ring |
| 1400-1500 | Medium, Sharp | C=C Stretch (in-ring) | Aromatic Ring |
| ~1450 | Medium | Asymmetric C-H Bend | Methyl Group |
| 1395-1440 | Medium | O-H In-Plane Bend | Carboxylic Acid |
| ~1375 | Medium | Symmetric C-H Bend | Methyl Group |
| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid |
| 910-950 | Medium, Broad | O-H Out-of-Plane Bend | Carboxylic Acid |
| 810-850 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
| 550-850 | Strong | C-Cl Stretch | Chloro Substituent |
| 515-690 | Strong | C-Br Stretch | Bromo Substituent |
Visualizing the Molecular Structure and Key Vibrational Modes
The following diagram illustrates the structure of this compound, highlighting the key bonds responsible for the characteristic IR absorptions.
Caption: Structure of this compound with key IR vibrational assignments.
Comparative Analysis and Conclusion
The IR spectrum of this compound is a composite of absorptions from its constituent functional groups. When comparing its spectrum to that of unsubstituted benzoic acid, several key differences would be apparent:
-
Fingerprint Region Complexity: The presence of strong C-Cl and C-Br stretching bands will add significant complexity to the lower frequency region of the spectrum (< 900 cm⁻¹).[12][16]
-
Aromatic C-H Bending: The out-of-plane bending patterns will differ significantly from simpler substitution patterns (e.g., monosubstituted or disubstituted benzoic acids), providing clear evidence of the 1,2,3,5-tetrasubstitution.[10]
-
Electronic Effects: The electron-withdrawing nature of the bromine and chlorine atoms may cause a slight shift in the C=O stretching frequency compared to benzoic acid or 5-methylbenzoic acid.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Mount Allison University. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Fiedler, P., et al. (2005). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 3(15), 2845-2853. Retrieved from [Link]
-
Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ed4-pp.staging.derilinx.com. (n.d.). Benzoic Acid Ir Spectrum. Retrieved from [Link]
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Filo. (2026, January 5). The infrared spectrum of benzoic acid is shown below. Interpret the spect... Retrieved from [Link]
-
Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-343. Retrieved from [Link]
-
ResearchGate. (n.d.). The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... Retrieved from [Link]
-
Vancouver Island University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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- 12. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. The infrared spectrum of benzoic acid is shown below. Interpret the spect.. [askfilo.com]
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comparing purity of 2-bromo-3-chloro-5-methylbenzoic acid from different vendors
The following guide provides an objective, technical comparison of 2-bromo-3-chloro-5-methylbenzoic acid (CAS 1510148-27-2) sources. It is designed for medicinal chemists and process development scientists who require strict quality control for downstream cross-coupling reactions.[1]
CAS: 1510148-27-2 | Formula: C₈H₆BrClO₂ | MW: 249.49 g/mol [1][2]
Executive Summary & Vendor Landscape
In drug discovery, This compound serves as a densely functionalized scaffold.[1][2] Its tri-substituted core allows for orthogonal functionalization: the carboxylic acid for amide coupling, the bromide for Suzuki/Buchwald couplings, and the chloride as a latent handle for later-stage diversification.[1]
However, the synthesis of this crowded arene—typically via a Sandmeyer reaction from 2-amino-3-chloro-5-methylbenzoic acid—introduces specific impurity profiles that vary significantly by vendor.[1] This guide compares three distinct vendor categories to illustrate common quality pitfalls.
| Vendor Type | Typical Source | Claimed Purity | Common Risk Factors |
| Vendor A (Catalog) | Western/Global Distributor | >98% (HPLC) | High cost; often re-packaged; generally reliable but batch-dependent.[1] |
| Vendor B (Bulk) | Eastern Manufacturer | >97% (HPLC) | High residual salts (low qNMR assay); variable moisture content.[1] |
| Vendor C (Custom) | CRO/Boutique Synthesis | >95% (HPLC) | Process-specific impurities (e.g., des-bromo species, catalyst residues).[1] |
Critical Impurity Profile
Understanding the synthetic origin of impurities is the first step in analysis. The steric crowding of the 2-position (between -COOH and -Cl) makes the Sandmeyer reaction prone to side reactions.[1]
Impurity Origin Map
The following diagram illustrates the genesis of critical impurities during the synthesis from the aniline precursor.
Figure 1: Synthetic pathway showing the origin of phenolic (hydrolysis), des-bromo (reduction), and chlorinated (exchange) impurities.[1]
Experimental Protocols for Qualification
To validate the material, a single technique is insufficient.[1] "HPLC Purity" often ignores inorganic salts (which do not absorb UV) and moisture.[1] A dual-method approach is required.
Method A: Reversed-Phase HPLC (Purity & Isomer ID)
This method separates the target from its des-bromo and phenolic impurities.[1]
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase A: Water + 0.1% H₃PO₄ (Acidification is crucial to keep the carboxylic acid protonated and sharp).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV @ 254 nm (aromatic core) and 210 nm (general).[1]
-
Flow Rate: 1.0 mL/min.[1]
Method B: Quantitative NMR (qNMR) (Absolute Assay)
This determines the weight percentage (wt%) of the active ingredient, revealing inert contaminants like NaCl, NaBr, or water.[1][2]
-
Solvent: DMSO-d₆ (ensures full solubility of the acid).[1]
-
Internal Standard: Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.[1]
-
Protocol:
-
Weigh ~10 mg of Sample and ~10 mg of Standard (precision ±0.01 mg).
-
Dissolve completely in 0.6 mL DMSO-d₆.
-
Set relaxation delay (d1) to ≥30 seconds to ensure full relaxation.
-
Integrate the aromatic methyl signal of the sample (δ ~2.3 ppm) vs. the standard's singlet.
-
Comparative Data Analysis (Representative Study)
The following data represents a typical qualification study comparing three commercial lots.
Table 1: Analytical Comparison of Vendors
| Metric | Vendor A (Catalog) | Vendor B (Bulk) | Vendor C (Custom) |
| Appearance | Off-white crystalline powder | Beige/Tan powder | White powder |
| HPLC Purity (Area %) | 99.4% | 98.1% | 96.5% |
| qNMR Assay (Wt %) | 99.1% | 88.4% | 95.2% |
| Major Impurity (LC-MS) | None detected | None (inorganic salts) | 2.5% Des-bromo (M-Br) |
| Water Content (KF) | 0.2% | 4.5% | 0.5% |
| Price / Gram | $ |
Data Interpretation
-
Vendor A represents the "Gold Standard." The HPLC and qNMR data match, indicating a pure, dry compound.[1]
-
Vendor B shows a dangerous discrepancy.[1] While HPLC looks good (98.1%), the qNMR is only 88.4%.[1] This implies the sample contains ~11% inorganic salts (NaBr/NaCl) or silica gel, which are invisible to UV detection.[1] Using this material without correction will lead to stoichiometry errors in downstream coupling.[1]
-
Vendor C contains a specific organic impurity: 3-chloro-5-methylbenzoic acid (Des-bromo).[1] This arises from incomplete bromination or reduction of the diazonium salt. This impurity is a "chain terminator" in Suzuki couplings—it will not react, but it will consume base and potentially inhibit the catalyst.[1]
Impact on Downstream Chemistry
Why does purity matter for this specific scaffold?
-
Stoichiometry Failures (Vendor B): If you calculate molarity based on weight using Vendor B's material (88% active), you are under-loading the aryl halide by 12%. In a Suzuki coupling, this often leads to incomplete conversion of the boronic acid partner.[1]
-
Catalyst Poisoning (Vendor C): The phenolic impurity (2-hydroxy-3-chloro-5-methylbenzoic acid), even at 1%, can coordinate to Palladium (Pd), forming inactive Pd-phenoxide complexes.[1] This slows down the oxidative addition step, requiring higher catalyst loading.
-
Regioselectivity Risks: If the material contains the isomer2-bromo-5-chloro-3-methylbenzoic acid (hard to separate by standard HPLC), the final drug molecule will have the methyl group in the wrong position.[1] This is often a "silent" failure until late-stage biological testing.[1]
Decision Workflow
Use this logic flow to select the appropriate vendor and validation step for your project stage.
Figure 2: Decision matrix for vendor selection based on research phase.
References
-
Chemical Identity: PubChem. This compound (CID 76903827).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Sandmeyer Impurities: Cohen, T., et al. Radical-mediated reduction of diazonium salts: Origins of des-amino impurities.[1][2] J. Org.[1] Chem. 1977, 42, 12, 2053–2058.[1]
-
qNMR Methodology: Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] J. Med.[1] Chem. 2014, 57, 22, 9220–9231.[1] Available at: [Link][1]
-
Vendor Data: Aggregated representative data based on commercial specifications from suppliers such as Enamine, BLD Pharm, and Combi-Blocks for CAS 1510148-27-2.[1][2]
Sources
A Comparative Guide to the Elemental and Spectroscopic Analysis of 2-Bromo-3-chloro-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Rigorous Characterization
2-Bromo-3-chloro-5-methylbenzoic acid (C₈H₆BrClO₂) is a halogenated aromatic carboxylic acid. Compounds of this class are pivotal intermediates in the synthesis of pharmaceuticals and other high-value organic materials. The precise arrangement of the bromine, chlorine, and methyl substituents on the benzoic acid backbone dictates the molecule's chemical reactivity and ultimately its utility. Therefore, unambiguous confirmation of its elemental composition and structure is a critical first step in any research and development workflow. This guide will compare the foundational technique of elemental analysis with modern spectroscopic methods, providing both theoretical data and practical insights for its comprehensive characterization.
Elemental Analysis: A Foundational, yet Indirect, Assessment
Elemental analysis by combustion is a long-established quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. For halogenated compounds, specialized procedures are required to capture and quantify bromine and chlorine.
Theoretical Elemental Composition
The first step in elemental analysis is the calculation of the theoretical percentage of each element based on the molecular formula, C₈H₆BrClO₂.
Table 1: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 38.52 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.42 |
| Bromine | Br | 79.904 | 1 | 79.904 | 32.03 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.21 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.83 |
| Total | 249.491 | 100.00 |
Experimental Considerations and Expected Results
In practice, experimental results from elemental analysis are rarely an exact match to the theoretical values. For publication in reputable scientific journals, a deviation of up to ±0.4% is generally considered acceptable. However, for halogenated compounds, achieving this level of accuracy can be challenging due to the formation of various combustion byproducts.
Expected Experimental Deviations:
-
Incomplete Combustion: The presence of halogens can sometimes lead to incomplete combustion, resulting in lower-than-expected carbon and hydrogen percentages.
-
Halogen Scrubber Efficiency: The efficiency of the scrubbing materials used to trap hydrogen halides (HBr and HCl) can affect the accuracy of the halogen determination.
-
Hygroscopic Nature: Benzoic acid derivatives can be hygroscopic. The presence of residual water will lead to an artificially high hydrogen percentage.
A typical acceptable experimental result for a pure sample of this compound would be within the ranges outlined in Table 2.
Table 2: Expected Experimental Elemental Analysis Ranges
| Element | Theoretical % | Expected Experimental Range (±0.4%) |
| Carbon | 38.52 | 38.12 - 38.92 |
| Hydrogen | 2.42 | 2.02 - 2.82 |
It is crucial to note that while elemental analysis can confirm the empirical formula, it provides no direct information about the isomeric structure of the molecule. For instance, it cannot distinguish this compound from 3-bromo-2-chloro-5-methylbenzoic acid.
Spectroscopic Techniques: Direct Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure, offering a more comprehensive and definitive characterization than elemental analysis alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.
-
Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and will appear as two distinct signals, likely doublets due to coupling with each other, in the range of 7.5-8.0 ppm.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet around 2.4 ppm.
-
Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. This peak is often exchangeable with deuterium oxide (D₂O).
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected:
-
Carboxylic Carbon (-COOH): This carbon is highly deshielded and will appear at a chemical shift greater than 165 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the bromine and chlorine atoms will be significantly affected.
-
Methyl Carbon (-CH₃): The methyl carbon will appear as a signal at a higher field (lower ppm value), typically around 20 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and deduce structural features.
For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4).
Expected Fragmentation Pattern:
A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Expected Vibrational Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.
-
C-H Stretch (Aromatic and Methyl): Absorptions just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.
-
C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.
-
C-Br and C-Cl Stretches: These will appear in the fingerprint region (below 1000 cm⁻¹).
Comparison of Analytical Techniques
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Elemental composition (empirical formula) | Quantitative, well-established. | Indirect method, provides no structural information, can be challenging for halogenated compounds. |
| ¹H NMR | Number and environment of protons, proton-proton connectivity. | Provides detailed structural information, non-destructive. | Requires soluble sample, interpretation can be complex for overlapping signals. |
| ¹³C NMR | Number and environment of carbon atoms. | Complements ¹H NMR, provides direct information on the carbon skeleton. | Lower sensitivity than ¹H NMR, requires more concentrated samples or longer acquisition times. |
| Mass Spectrometry | Molecular weight, elemental composition (from isotopic pattern), fragmentation pattern. | High sensitivity, provides molecular weight information. | Can be a destructive technique, fragmentation can be complex to interpret. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, requires minimal sample preparation, non-destructive. | Provides limited structural information, spectra can be complex in the fingerprint region. |
Experimental Protocols
Workflow for Comprehensive Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of a newly synthesized batch of this compound.
Caption: Recommended analytical workflow.
Step-by-Step Methodologies
-
Sample Preparation: Accurately weigh 1-2 mg of the dried, homogenous sample into a tin capsule.
-
Instrumentation: Use a CHN analyzer equipped with a halogen scrubber.
-
Combustion: The sample is combusted at high temperature (typically >900°C) in a stream of pure oxygen.
-
Gas Separation: The resulting gases (CO₂, H₂O, N₂, HBr, HCl) are passed through a series of scrubbers and separation columns.
-
Detection: The concentration of each gas is determined by a thermal conductivity detector.
-
Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 1 second, and a spectral width that encompasses all expected signals (e.g., 0-16 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C).
-
MS Detection: As the compound elutes from the GC column, it is ionized (typically by electron impact, EI) and the mass-to-charge ratio of the resulting ions is detected.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Conclusion and Recommendations
While elemental analysis provides a fundamental assessment of the elemental composition of this compound, it is an indirect method that offers no insight into its isomeric structure. For unambiguous characterization, a combination of spectroscopic techniques is essential.
Recommended Approach:
-
Initial Confirmation: Use ¹H NMR and Mass Spectrometry as the primary tools for structural confirmation and molecular weight determination. The characteristic splitting patterns in the ¹H NMR and the isotopic pattern in the mass spectrum are powerful diagnostic features.
-
Functional Group Verification: Employ FTIR spectroscopy to quickly confirm the presence of the carboxylic acid functional group.
-
Purity Assessment: Once the structure is confirmed, elemental analysis serves as a valuable, independent method to quantify the overall purity of the bulk sample.
By integrating these techniques, researchers can be highly confident in the identity and purity of their this compound, ensuring the reliability of subsequent experiments and the integrity of their research findings.
References
- Elemental Analysis: Information on the principles and practices of elemental analysis is widely available from instrument manufacturers and in analytical chemistry textbooks.
-
Spectroscopic Data for Organic Compounds: The Spectral Database for Organic Compounds (SDBS) is a valuable free resource for reference spectra. ([Link])
- NMR Spectroscopy: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Mass Spectrometry: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- FTIR Spectroscopy: Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
A Senior Application Scientist's Guide to Distinguishing 2-bromo-3-chloro-5-methylbenzoic acid from its Structural Isomers
Introduction: The Challenge of Regioisomeric Purity
In the fields of pharmaceutical development and materials science, the precise arrangement of substituents on an aromatic ring is paramount. A minor shift in the position of a halogen or methyl group can drastically alter a molecule's biological activity, toxicity, and physical properties. 2-bromo-3-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid whose utility is intrinsically tied to its specific substitution pattern. Its structural isomers—compounds with the identical molecular formula (C₈H₆BrClO₂) but differing connectivity—can arise as impurities during synthesis, posing a significant analytical challenge.[1]
This guide provides a comprehensive, multi-technique strategy for the unambiguous identification of this compound and its differentiation from key structural isomers. We will move beyond mere procedural descriptions to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow. The methodologies discussed herein are grounded in fundamental principles of spectroscopy and chromatography, providing researchers with the tools to confirm structural integrity with confidence.
The Isomeric Landscape: Defining the Analytical Targets
The primary challenge lies in differentiating the target molecule from isomers where the bromine, chlorine, and methyl groups occupy different positions on the benzoic acid scaffold. For the purpose of this guide, we will focus on distinguishing our target compound from three representative and plausible structural isomers:
-
Target Compound: this compound
-
Isomer A: 2-bromo-5-chloro-3-methylbenzoic acid
-
Isomer B: 3-bromo-2-chloro-5-methylbenzoic acid
-
Isomer C: 5-bromo-2-chloro-3-methylbenzoic acid
Each of these molecules will present a unique fingerprint when subjected to the analytical techniques detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the most powerful technique for distinguishing regioisomers, as it directly probes the chemical environment of each hydrogen and carbon atom.[2] Differences in substitution patterns lead to predictable and discernible variations in chemical shifts, signal multiplicities, and through-bond correlations.
Expertise & Experience: Causality in NMR Analysis
The choice of NMR experiments is hierarchical. A one-dimensional (1D) ¹H NMR spectrum provides the initial, and often sufficient, overview of the aromatic substitution pattern. The number of signals, their integration, and their coupling constants (J-values) are direct reporters of the proton-proton spatial relationships. ¹³C NMR complements this by revealing the molecule's symmetry through the number of unique carbon signals.[3] When 1D data are ambiguous, two-dimensional (2D) experiments like COSY, HSQC, and HMBC are employed to piece together the molecular puzzle with certainty.
¹H NMR: Decoding Aromatic Substitution Patterns
The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum is the most informative. Each isomer possesses two protons on the aromatic ring, but their relationship to each other and to the surrounding electron-withdrawing (Br, Cl, COOH) and electron-donating (CH₃) groups creates a unique spectral signature.
-
Target (2-Br, 3-Cl, 5-Me): The two aromatic protons are at positions 4 and 6. They are meta to each other, which results in a small coupling constant (⁴JHH ≈ 2-3 Hz). We expect to see two distinct doublets, each integrating to 1H.
-
Isomer A (2-Br, 5-Cl, 3-Me): The two aromatic protons are at positions 4 and 6. They are also meta-coupled, similar to the target. However, the chemical shifts will differ due to the altered electronic environment. Distinguishing this from the target based on ¹H NMR alone may require careful analysis or 2D NMR.
-
Isomer B (3-Br, 2-Cl, 5-Me): The two aromatic protons are at positions 4 and 6, again showing meta-coupling. The proximity of the bulky bromine atom to the carboxylic acid will influence the chemical environment differently than in the target compound.
-
Isomer C (5-Br, 2-Cl, 3-Me): The two aromatic protons are at positions 4 and 6. This isomer is expected to show two meta-coupled doublets.
The key differentiator is not just the splitting pattern but the precise chemical shifts, which are influenced by the combined electronic effects of all substituents.
¹³C NMR: A Fingerprint of Molecular Symmetry
Due to the lack of symmetry, all four isomers are expected to show 8 distinct carbon signals: one for the methyl group, one for the carboxylic acid, and six for the aromatic ring carbons. The chemical shifts of the ring carbons are highly sensitive to the attached substituents, providing a secondary layer of confirmation. For instance, the carbon atom bonded to bromine (C-Br) will have a characteristic chemical shift, which will differ from the carbon bonded to chlorine (C-Cl).
2D NMR: Unambiguous Structure Elucidation
When 1D spectra are insufficient, 2D NMR provides definitive connectivity evidence.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a weak cross-peak between the two meta-coupled aromatic protons in all isomers, confirming their relationship.[2]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this specific problem. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, in the Target compound , the proton at C6 (H6) should show a correlation to the methyl carbon (C5-CH₃). The proton at C4 (H4) should show correlations to the bromine-bearing C2 and the chlorine-bearing C3. By systematically mapping these correlations for each isomer, an unambiguous assignment can be made.
Data Presentation: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
Note: These are predicted values based on standard substituent effects and may vary slightly based on solvent and concentration. The key is the relative difference and splitting pattern.
| Compound | Aromatic Protons | Expected ¹H Splitting | Predicted ¹H Shifts (ppm) | Predicted ¹³C Signals | Key Distinguishing Feature |
| Target | H-4, H-6 | Two doublets (d), ⁴J ≈ 2-3 Hz | ~7.8 (H-6), ~7.6 (H-4) | 8 | HMBC correlation from H-6 to C5-CH₃ |
| Isomer A | H-4, H-6 | Two doublets (d), ⁴J ≈ 2-3 Hz | ~7.9 (H-6), ~7.7 (H-4) | 8 | HMBC correlation from H-4 to C3-CH₃ |
| Isomer B | H-4, H-6 | Two doublets (d), ⁴J ≈ 2-3 Hz | ~7.7 (H-6), ~7.5 (H-4) | 8 | Different aromatic chemical shifts due to 2-Cl, 3-Br arrangement |
| Isomer C | H-4, H-6 | Two doublets (d), ⁴J ≈ 2-3 Hz | ~8.0 (H-6), ~7.8 (H-4) | 8 | HMBC correlation from both H-4 and H-6 to C5-Br |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzoic acids as it solubilizes them well and shifts the acidic -COOH proton downfield, preventing exchange with residual water.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate resolution to resolve the small meta-couplings.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shifts of all unique carbons.
-
2D NMR Acquisition (if necessary):
-
Acquire a gradient-selected ¹H-¹H COSY experiment to confirm proton-proton couplings.
-
Acquire a gradient-selected ¹H-¹³C HMBC experiment, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to clearly resolve 2- and 3-bond correlations.
-
-
Data Processing and Interpretation: Process all spectra using appropriate software. Assign signals based on chemical shifts, multiplicities, and 2D correlations to reconstruct the molecular structure.
Mass Spectrometry (MS): Confirming Mass and Aiding Fragmentation Analysis
Mass spectrometry confirms the molecular weight and elemental composition. While all isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can verify the elemental formula (C₈H₆BrClO₂). The primary utility of MS in this context lies in analyzing the fragmentation patterns, which can be influenced by the substituent positions.
Expertise & Experience: Interpreting Isotopic Patterns and Fragmentation
The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) creates a highly characteristic isotopic pattern for the molecular ion (M⁺). The M, M+2, and M+4 peaks will have a distinctive intensity ratio, immediately confirming the presence of one Br and one Cl atom.
Fragmentation of benzoic acids typically begins with the loss of neutral fragments from the carboxylic acid group, such as •OH (M-17) or •COOH (M-45).[4] The subsequent fragmentation of the resulting benzoyl cation can involve the loss of CO, Br•, or Cl•. The relative stability of the fragment ions, which is dictated by the substituent pattern, will determine the most favorable fragmentation pathways.[5][6] For example, steric hindrance between adjacent bulky groups can promote specific cleavage events.
Data Presentation: Key Mass Spectrometry Fragments
| Ion Fragment | Description | Expected m/z (for ⁷⁹Br, ³⁵Cl) | Significance |
| [M]⁺• | Molecular Ion | 248 | Confirms molecular weight. Isotopic pattern confirms C₈H₆⁷⁹Br³⁵ClO₂. |
| [M-OH]⁺ | Loss of hydroxyl radical | 231 | Common fragmentation for carboxylic acids. |
| [M-COOH]⁺ | Loss of carboxyl radical | 203 | Formation of substituted phenyl cation. |
| [M-OH-CO]⁺ | Subsequent loss of CO | 203 | Formation of substituted phenyl cation. |
| [M-Br]⁺ | Loss of bromine radical | 169 | Relative intensity may vary between isomers. |
| [M-Cl]⁺ | Loss of chlorine radical | 213 | Relative intensity may vary between isomers. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample via a suitable ionization method. Electron Ionization (EI) is common for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique often used with LC-MS.
-
Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements and resolve isotopic patterns.
-
MS/MS Analysis: Select the molecular ion ([M]⁺• or [M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID). This will generate a fragment ion spectrum (MS²) that is specific to the isomer's structure.
-
Data Interpretation: Analyze the accurate mass to confirm the elemental formula. Compare the MS² fragmentation patterns of the unknown sample against known standards or predicted pathways for each isomer.
High-Performance Liquid Chromatography (HPLC): A Separatory Approach
While spectroscopy identifies the structure, chromatography physically separates the isomers in a mixture.[7] Reversed-phase HPLC is an ideal technique for this purpose, as the subtle differences in polarity between the isomers will cause them to interact differently with the nonpolar stationary phase, leading to different retention times.[8]
Expertise & Experience: The Rationale for Method Development
The key to separating these isomers is exploiting their minor differences in hydrophobicity. The position of the polar halogen and nonpolar methyl groups relative to the highly polar carboxylic acid function will slightly alter the overall molecular dipole moment and solvent-accessible surface area. A C18 stationary phase provides a nonpolar environment for these interactions.
The mobile phase composition is critical. A mixture of an organic solvent (like acetonitrile or methanol) and water is used. The pH of the aqueous component must be controlled to be well below the pKa of the carboxylic acid group (~pH 2-3) by adding an acid like formic acid or phosphoric acid.[7] This ensures the analyte is in its neutral, protonated form (-COOH), preventing ionization (-COO⁻) which leads to poor peak shape and inconsistent retention.
Data Presentation: Predicted HPLC Elution Order
Prediction: Elution order is difficult to predict with certainty without experimental data, but generally, isomers that are slightly less polar (more hydrophobic) will have longer retention times on a C18 column. The relative positions of the electronegative halogens and the carboxylic acid will be the dominant factor.
| Compound | Predicted Polarity | Expected Retention Time |
| Isomer B (3-Br, 2-Cl, 5-Me) | Potentially most polar | Shortest |
| Target (2-Br, 3-Cl, 5-Me) | Intermediate | Intermediate |
| Isomer C (5-Br, 2-Cl, 3-Me) | Intermediate | Intermediate |
| Isomer A (2-Br, 5-Cl, 3-Me) | Potentially least polar | Longest |
Experimental Protocol: HPLC Separation
-
Column: Use a high-efficiency C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be 50% B to 95% B over 15 minutes. An isocratic method may also be developed once separation is achieved.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detector set to a wavelength where the benzoic acid chromophore absorbs strongly (e.g., 230 nm or 254 nm).[9]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a 50:50 mixture of acetonitrile:water.
-
Analysis: Inject the sample and record the chromatogram. The retention time is the key identifier. For quantitative analysis, a calibration curve with a certified reference standard is required.
Visualization of the Analytical Workflow
A logical, stepwise approach ensures confident identification. The following workflow outlines how these techniques are synergistically applied.
Caption: A workflow diagram for the definitive identification of benzoic acid isomers.
Conclusion
Distinguishing this compound from its structural isomers is a task that demands a rigorous and multi-faceted analytical strategy. While a single technique can provide strong evidence, absolute certainty is achieved through the convergence of orthogonal methods. High-performance liquid chromatography serves as the ideal tool for physical separation, while mass spectrometry provides rapid confirmation of elemental composition. Ultimately, NMR spectroscopy, particularly 2D correlation experiments like HMBC, stands as the definitive arbiter of structure, capable of precisely mapping the atomic connectivity. By integrating these techniques as outlined in this guide, researchers and drug development professionals can ensure the isomeric purity of their compounds, a critical step in guaranteeing safety, efficacy, and reproducibility in their scientific endeavors.
References
-
Canadian Science Publishing. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Available from: [Link]
-
UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available from: [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
-
ResearchGate. Experimental UV spectra of benzoic acid derivatives. Available from: [Link]
-
ACS Figshare. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Available from: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. Available from: [Link]
-
Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available from: [Link]
-
Chromatography Forum. Analysis of benzoic and salicylic acids. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
-
ScienceDirect. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Available from: [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available from: [Link]
-
Chemistry Steps. Chemical Formulas, Structures and Constitutional Isomers. Available from: [Link]
-
Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-3-Chloro-5-Methylbenzoic Acid
The core tenet of this guide is not merely to list personal protective equipment (PPE), but to cultivate a comprehensive understanding of why each piece of equipment is critical, how to use it effectively, and how it integrates into a holistic safety and disposal plan.
Understanding the Risks: A Hazard Analysis Based on Analogs
Based on safety data for similar halogenated benzoic acids, 2-bromo-3-chloro-5-methylbenzoic acid is anticipated to present the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[1][2][4]
These hazards are the driving force behind the specific PPE and handling protocols recommended in this guide.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Scenario | Eyes/Face | Hands | Body | Respiratory |
| Weighing and preparing solutions | Tightly fitting safety goggles with side-shields | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | N95 or P100 respirator if not in a ventilated enclosure |
| Running reactions and work-up | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a laboratory coat | Use within a certified chemical fume hood |
| Handling spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Full-face respirator with appropriate cartridges |
The Rationale Behind Our Choices:
-
Eye and Face Protection: Given the high risk of serious eye irritation, standard safety glasses are insufficient.[1] Chemical splash goggles that form a seal around the eyes are mandatory.[7] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing.
-
Hand Protection: Impermeable, chemical-resistant gloves are essential to prevent skin contact.[8] Nitrile or neoprene gloves are generally suitable for handling halogenated aromatic compounds. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Body Protection: A standard laboratory coat is the minimum requirement.[8] For larger quantities or procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]
-
Respiratory Protection: Due to the potential for respiratory irritation from dust, handling solid this compound should be performed in a ventilated enclosure, such as a chemical fume hood.[1][4] If a fume hood is not available for low-volume transfers, a NIOSH-approved respirator with a particulate filter (N95 or P100) is required.[9][10]
Procedural Guidance: Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct use. The following step-by-step protocols for donning and doffing are designed to minimize the risk of contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): If respiratory protection is needed, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Unbutton your lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your face shield and then your goggles.
-
Respirator (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands again.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include safe handling and disposal procedures.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[5][8] A certified chemical fume hood is the preferred engineering control, especially when heating the substance or generating dust.[10]
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.[5][10]
Accidental Release Measures:
In the event of a spill, evacuate unnecessary personnel from the area.[1] Wearing the appropriate PPE as outlined in the table above, contain the spill. For solid spills, carefully sweep or vacuum the material into a sealed container for disposal, avoiding dust generation. For solutions, absorb the spill with an inert material and place it in a sealed container.
Disposal:
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[11][12] Do not discharge to sewer systems.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[12] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[11]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][7] If skin irritation occurs, seek medical attention.[5]
-
Inhalation: Move the individual to fresh air.[1][5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][5] Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are paramount.
References
-
Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]
-
ESSECO Group. (2023, July 10). BENZOIC ACID E 210 PH. EUR. USP FCC JP. Retrieved from [Link]
-
A&A Pharmachem. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (2021, August 18). 40 CFR 721.11432 -- Halogenated benzoic acid (generic) (P-19-93). Retrieved from [Link]
-
Organic Syntheses. 2-bromo-3-methylbenzoic acid. Retrieved from [Link]
-
Labbox. Benzoic acid AGR - Safety Data Sheet. Retrieved from [Link]
-
PubChem. 2-Amino-3-bromo-5-chlorobenzoic acid. Retrieved from [Link]
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- 3. labbox.es [labbox.es]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 9. eCFR :: 40 CFR 721.11432 -- Halogenated benzoic acid (generic) (P-19-93). [ecfr.gov]
- 10. fishersci.com [fishersci.com]
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- 12. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
